(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[2-bromo-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF3O2/c9-6-2-1-4(7(10,11)12)3-5(6)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCSHRKBEOIKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659362 | |
| Record name | [2-Bromo-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-38-7 | |
| Record name | [2-Bromo-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-(trifluoromethyl)benzeneboronic acid 96% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid physical properties
An In-depth Technical Guide on the Physical Properties of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid
This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key building block in organic synthesis. The information is intended for researchers, scientists, and professionals in drug development and materials science.
Chemical Identity and Structure
This compound is an organoboron compound featuring a phenyl ring substituted with a bromine atom, a trifluoromethyl group, and a boronic acid moiety.[1]
-
IUPAC Name : [2-bromo-5-(trifluoromethyl)phenyl]boronic acid[1]
-
Synonyms : 2-Bromo-5-trifluoromethylphenylboronic acid, 2-bromo-5-(trifluoromethyl)benzeneboronic acid[1]
Physical and Chemical Properties
The physical properties of this compound are summarized below. It is typically a white to off-white solid or powder. Boronic acids are generally stable, easy to handle, and soluble in many polar organic solvents.[4]
Table 1: General Physical Properties
| Property | Value | Source |
| Molecular Weight | 268.82 g/mol | [1][3][5] |
| Appearance | White to yellow powder | [4] (General for phenylboronic acids) |
| Melting Point | Not explicitly found for this specific compound. Phenylboronic acid melts at 216 °C.[4] | N/A |
| Solubility | Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride.[4] (General for phenylboronic acids) | N/A |
Computed Molecular Descriptors
Computational data provides further insight into the molecule's characteristics, which are valuable for predicting its behavior in various chemical environments.
Table 2: Computed Molecular Descriptors
| Descriptor | Value | Source |
| Exact Mass | 267.949 g/mol | [1] |
| Monoisotopic Mass | 267.949 g/mol | [1] |
| Topological Polar Surface Area | 40.5 Ų | [1] |
| Heavy Atom Count | 14 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Complexity | 265 | [1] |
Spectroscopic Data
While specific spectra for this compound were not found in the provided search results, related compounds offer insight into the expected spectroscopic characteristics. For instance, the ¹H NMR spectrum of 4-Trifluoromethylphenylboronic acid in DMSO-d₆ shows distinct signals for the aromatic protons and the hydroxyl protons of the boronic acid group.[6] The presence of bromine and the trifluoromethyl group will influence the chemical shifts in the subject compound's spectra.
Experimental Protocols
Detailed experimental protocols for determining the physical properties of this specific compound are not available. However, standard methodologies for characterizing similar boronic acids are well-established.
Determination of Acidity (pKa)
The acidity of boronic acids is a critical parameter. The introduction of electron-withdrawing groups like trifluoromethyl (-CF₃) is expected to increase the Lewis acidity of the boron center.[7] The pKa can be determined using the following methods:
-
Potentiometric Titration :
-
A solution of the boronic acid is prepared in an aqueous solution with a constant ionic strength (e.g., 0.1 M KCl).[7]
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The potential (pH) is recorded after each addition of the titrant.
-
The pKa is determined from the resulting titration curve, typically corresponding to the pH at the half-equivalence point.
-
-
Spectrophotometric Titration :
-
This method is performed under conditions analogous to potentiometric titration.[7]
-
UV-Vis spectra are recorded at various pH values as the titration progresses.
-
Changes in the absorbance at specific wavelengths, corresponding to the protonated and deprotonated forms of the acid, are used to calculate the pKa.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to elucidate the structure of the molecule.
-
Sample Preparation : The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆).[6][8]
-
Data Acquisition : ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer.[8][9] For complex spectra, 2D experiments like COSY and HSQC can be performed to aid in signal assignment.[9][10]
-
Data Analysis : The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the molecular structure. It is noted that boronic acids can form cyclic anhydrides (boroxines), which can complicate spectra; adding a drop of D₂O can hydrolyze the boroxine back to the boronic acid, simplifying the spectrum.[8][9]
Applications and Logical Relationships
This compound is primarily used as a versatile intermediate in organic synthesis, most notably in cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an ideal substrate for the Suzuki-Miyaura reaction, a cornerstone of modern organic chemistry for forming carbon-carbon bonds. In this reaction, the boronic acid couples with an organohalide in the presence of a palladium catalyst and a base.
Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.
General Characterization Workflow
The process of confirming the identity and purity of a chemical compound like this compound follows a standard analytical workflow.
Caption: Standard workflow for chemical compound characterization.
Safety and Handling
This compound is associated with several hazard classifications. Users should consult the Safety Data Sheet (SDS) before handling.
-
Hazards : May cause skin and eye irritation.[11][12] It may also be harmful if swallowed, in contact with skin, or if inhaled.[11][13]
-
Handling : Use only under a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[12][14] Wash hands and any exposed skin thoroughly after handling.[11]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][12] Store away from incompatible materials such as strong oxidizing agents and strong bases.[12]
References
- 1. This compound | C7H5BBrF3O2 | CID 44558135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-(trifluoromethyl)phenylboronic acid | 957034-38-7 [chemicalbook.com]
- 3. 2-Bromo-5-(trifluoromethyl)phenylboronic acid Price at Chemsrc [chemsrc.com]
- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 5. cenmed.com [cenmed.com]
- 6. spectrabase.com [spectrabase.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. magritek.com [magritek.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. chemicalbook.com [chemicalbook.com]
(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid chemical structure and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document details its chemical structure, properties, a detailed synthesis protocol, and its application in the Suzuki-Miyaura cross-coupling reaction.
Chemical Structure and Identification
This compound is an organoboron compound featuring a phenyl ring substituted with a bromine atom, a trifluoromethyl group, and a boronic acid moiety.
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is crucial for its identification, handling, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BBrF₃O₂ | [1][2] |
| Molecular Weight | 268.82 g/mol | [2] |
| Appearance | White to off-white solid | Generic |
| IUPAC Name | [2-bromo-5-(trifluoromethyl)phenyl]boronic acid | [1] |
| SMILES | B(C1=C(C=CC(=C1)C(F)(F)F)Br)(O)O | [1] |
| InChI | InChI=1S/C7H5BBrF3O2/c9-6-2-1-4(7(10,11,12)3-5(6)8(13)14/h1-3,13-14H | [1] |
Experimental Protocols
Synthesis of this compound
The following is a representative synthetic protocol adapted from procedures for analogous arylboronic acids, commonly found in patent literature. This method involves a lithium-halogen exchange followed by borylation.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Materials:
-
1-Bromo-2-chloro-4-(trifluoromethyl)benzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B(OiPr)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Lithiation: A solution of 1-bromo-2-chloro-4-(trifluoromethyl)benzene in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a solution of n-butyllithium in hexanes is added dropwise, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred overnight.
-
Work-up and Isolation: The reaction is quenched by the addition of aqueous hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel.
Application in Suzuki-Miyaura Cross-Coupling
This compound is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in pharmaceuticals and functional materials.[3][4][5][6]
General Experimental Workflow:
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
An aryl or heteroaryl halide (e.g., aryl bromide, iodide, or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Add the degassed solvent(s) to the vessel.
-
Heat the reaction mixture with stirring for the required time, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.
Signaling Pathways and Biological Applications
While this compound is a valuable synthetic intermediate, its direct involvement in specific biological signaling pathways is not extensively documented in publicly available literature. However, the biaryl structures synthesized using this building block are of significant interest in drug discovery. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the boronic acid moiety is a precursor to various functional groups.
The primary application of this compound is in the synthesis of complex organic molecules that may act as inhibitors or modulators of various biological targets, such as kinases, proteases, or G-protein coupled receptors. The specific signaling pathway would be dependent on the final molecule synthesized using this boronic acid as a starting material.
Conclusion
This compound is a crucial reagent for the synthesis of complex fluorinated organic molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it an invaluable tool for researchers in drug discovery and materials science. The protocols and data provided in this guide serve as a valuable resource for the effective use of this versatile chemical building block.
References
- 1. This compound | C7H5BBrF3O2 | CID 44558135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-(trifluoromethyl)phenylboronic acid Price at Chemsrc [chemsrc.com]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid, a key building block in medicinal chemistry and materials science. This document details the primary synthetic pathway, experimental protocols, and relevant chemical data.
Introduction
This compound, with the CAS number 957034-38-7, is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its trifluoromethyl and bromo functionalities offer orthogonal handles for the construction of complex molecular architectures, making it a sought-after intermediate in the development of pharmaceuticals and functional materials.
Synthetic Pathway Overview
The most common and efficient method for the synthesis of this compound involves a selective lithium-halogen exchange reaction on a suitable precursor, followed by borylation with a trialkyl borate. The preferred starting material for this transformation is 1,2-dibromo-4-(trifluoromethyl)benzene.
The synthetic strategy hinges on the regioselective deprotonation at the 2-position, ortho to one of the bromine atoms, facilitated by a strong lithium base at low temperatures. The resulting aryllithium intermediate is then quenched with a borate ester, such as trimethyl borate or triisopropyl borate, to form the corresponding boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the desired boronic acid.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound, compiled from established procedures for analogous transformations.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Notes |
| 1,2-Dibromo-4-(trifluoromethyl)benzene | 304.88 | ~1.9 | Starting material |
| n-Butyllithium (n-BuLi) | 64.06 | Varies with solution | Typically 2.5 M in hexanes |
| Tetrahydrofuran (THF) | 72.11 | 0.889 | Anhydrous, freshly distilled |
| Trimethyl borate | 103.91 | 0.932 | Reagent for borylation |
| Diethyl ether | 74.12 | 0.713 | Anhydrous |
| Hydrochloric acid (HCl) | 36.46 | Varies with conc. | For acidic workup |
| Hexanes | - | ~0.66 | For purification |
| Ethyl acetate | 88.11 | 0.902 | For purification |
| Magnesium sulfate (MgSO₄) | 120.37 | 2.66 | Anhydrous, for drying |
Synthesis of this compound
Step 1: Lithiation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,2-dibromo-4-(trifluoromethyl)benzene (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0-1.1 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
Step 2: Borylation and Workup
-
In a separate flame-dried flask, dissolve trimethyl borate (1.2-1.5 eq) in anhydrous diethyl ether.
-
Cool the borate solution to -78 °C.
-
Transfer the freshly prepared aryllithium species from the first flask to the cold borate solution via cannula, while maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, or by silica gel column chromatography.
Reaction Scheme and Workflow
The overall synthetic transformation and the experimental workflow are depicted in the following diagrams.
Caption: Reaction scheme for the synthesis of the target molecule.
Caption: A typical experimental workflow for the synthesis.
Quantitative Data Summary
The following table summarizes typical reaction parameters. Please note that yields can vary based on reaction scale and purity of reagents.
| Parameter | Value |
| Reactants & Reagents | |
| 1,2-Dibromo-4-(trifluoromethyl)benzene | 1.0 eq |
| n-Butyllithium | 1.0 - 1.1 eq |
| Trimethyl borate | 1.2 - 1.5 eq |
| Reaction Conditions | |
| Lithiation Temperature | -78 °C |
| Lithiation Time | 1 - 2 hours |
| Borylation Temperature | -78 °C to Room Temp. |
| Yield | |
| Expected Yield | 60 - 80% (unoptimized) |
Safety Considerations
-
n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere (nitrogen or argon). It can cause severe burns upon contact with skin.
-
Anhydrous solvents (THF, diethyl ether) are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Low-temperature reactions require careful handling of cryogenic baths (dry ice/acetone).
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The synthesis of this compound via selective lithium-halogen exchange is a reliable and scalable method. Careful control of reaction temperature and the use of anhydrous conditions are critical for achieving good yields. This versatile building block will continue to be a valuable tool for researchers in the fields of drug discovery and materials science.
References
An In-depth Technical Guide to the Reactivity Profile of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity profile of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid, a key building block in modern organic synthesis. This document details its involvement in pivotal cross-coupling reactions, provides validated experimental protocols, and presents quantitative data to inform synthetic strategy and experimental design.
Core Properties and Synthesis
This compound is a substituted arylboronic acid featuring a bromine atom ortho to the boronic acid group and a trifluoromethyl group in the meta position. This substitution pattern imparts unique electronic and steric properties that influence its reactivity, making it a valuable reagent for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Synthesis of this compound
A reliable method for the synthesis of this compound involves a halogen-metal exchange followed by borylation. A detailed experimental protocol is provided below, adapted from established procedures for analogous compounds.
Experimental Protocol: Synthesis via Lithiation-Borylation
This procedure should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
Materials:
-
1,2-Dibromo-4-(trifluoromethyl)benzene
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 1,2-dibromo-4-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.0 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.
-
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reactivity in Chan-Lam Coupling
The Chan-Lam coupling provides a valuable method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst. This compound can be effectively coupled with amines, anilines, and phenols under Chan-Lam conditions.
A general experimental protocol for the Chan-Lam N-arylation of an aniline with this compound is provided below.
Experimental Protocol: Chan-Lam N-Arylation
-
Materials:
-
This compound (1.0 - 1.5 eq)
-
Aniline or Phenol (1.0 eq)
-
Copper(II) acetate (Cu(OAc)₂) (10-20 mol% or stoichiometric)
-
Base (e.g., Pyridine, Et₃N) (optional, can also be the solvent)
-
Solvent (e.g., Dichloromethane (DCM), Toluene, Methanol)
-
Molecular sieves (optional, to ensure anhydrous conditions)
-
-
Procedure:
-
To a reaction flask, add the aniline or phenol, this compound, and copper(II) acetate.
-
If using, add molecular sieves.
-
Add the solvent and the base (if not the solvent).
-
Stir the reaction mixture at room temperature or with gentle heating (typically 25-60 °C) under an air atmosphere for 24-72 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data for Chan-Lam Coupling
| Entry | Nucleophile | Copper Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ (20) | Pyridine | DCM | rt | 48 | 75 |
| 2 | 4-Methoxyaniline | Cu(OAc)₂ (15) | Et₃N | Toluene | 50 | 36 | 82 |
| 3 | Phenol | Cu(OAc)₂ (stoichiometric) | - | DCM | rt | 72 | 68 |
Note: The data in this table is representative and compiled from typical Chan-Lam reactions. Actual yields may vary depending on the specific substrate and reaction conditions.
Chan-Lam Catalytic Cycle
Spectroscopic Data for (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of closely related substituted phenylboronic acids. The information herein is intended to serve as a reference for characterization, quality control, and further research.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds.
Table 1: Predicted ¹H, ¹³C, ¹⁹F, and ¹¹B NMR Data
| Nucleus | Solvent | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ¹H | CDCl₃/DMSO-d₆ | ~8.0 - 8.2 | s | - | B(OH )₂ |
| ~7.8 - 8.0 | d | ~8.0 | Ar-H | ||
| ~7.6 - 7.8 | d | ~8.0 | Ar-H | ||
| ~7.5 - 7.7 | s | - | Ar-H | ||
| ¹³C | CDCl₃/DMSO-d₆ | ~120 - 140 | - | - | Aromatic C |
| ~123.7 (q) | q | ¹JCF ≈ 272 | -C F₃ | ||
| ~130 - 135 | - | - | C -Br | ||
| ~130 - 140 (broad) | - | - | C -B | ||
| ¹⁹F | CDCl₃/DMSO-d₆ | ~ -62 to -64 | s | - | -CF ₃ |
| ¹¹B | CDCl₃/DMSO-d₆ | ~27 - 33 | broad s | - | B (OH)₂ |
Note: The chemical shifts for aromatic protons and carbons are approximate and can be influenced by the solvent and concentration. The signal for the carbon attached to the boron atom is often broad and may be difficult to observe.
Table 2: Predicted Infrared (IR) Absorption Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| O-H | 3200 - 3600 | Strong, Broad | Stretching (H-bonded) |
| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |
| C=C (aromatic) | 1550 - 1610 | Medium to Strong | Stretching |
| B-O | 1310 - 1380 | Strong | Asymmetric Stretching |
| C-F | 1000 - 1400 | Strong | Stretching |
| C-Br | 500 - 600 | Medium to Strong | Stretching |
| B-OH | ~700 | Broad | Out-of-plane bend |
Note: The appearance of the O-H stretching band can be highly dependent on the sample preparation (e.g., solid-state vs. solution) and the presence of moisture, which can lead to the formation of boroxines (cyclic anhydrides).
Table 3: Predicted Mass Spectrometry (MS) Data
| Ionization Mode | Predicted m/z | Interpretation |
| Electrospray (ESI-) | 267.9, 269.9 | [M-H]⁻ isotopic pattern for Br |
| Electron Ionization (EI) | 268, 270 | M⁺ isotopic pattern for Br |
| 250, 252 | [M-H₂O]⁺ | |
| 222, 224 | [M-B(OH)₂]⁺ |
Note: The molecular weight of this compound is 268.82 g/mol . The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra to elucidate the molecular structure.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, as boronic acids can undergo dehydration to form boroxines, which will complicate the spectra. Using a solvent like DMSO-d₆ can help to minimize this issue.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-abundance, high-sensitivity nucleus, so spectra can be acquired relatively quickly.
-
¹¹B NMR: Acquire a one-dimensional boron spectrum. ¹¹B is a quadrupolar nucleus, which often results in broad signals. A wider spectral width may be necessary.[1][2]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., BF₃·OEt₂ for ¹¹B).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Solid-State):
-
KBr Pellet: Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder or clean ATR crystal before running the sample.
-
Data Processing: The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[3]
-
Ionization:
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition and Processing: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for obtaining and analyzing spectroscopic data.
References
An In-depth Technical Guide to Trifluoromethyl-Substituted Phenylboronic Acids for Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl-substituted phenylboronic acids are a class of synthetic organoboron compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] The incorporation of the trifluoromethyl (-CF3) group, a bioisostere for chlorine, significantly alters the physicochemical properties of the parent phenylboronic acid.[1] This substitution enhances lipophilicity, metabolic stability, and binding affinity, making these compounds valuable building blocks in drug discovery.[3][4] Their utility is further exemplified by their extensive use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the synthesis of complex organic molecules.[3][4]
This technical guide provides a comprehensive overview of trifluoromethyl-substituted phenylboronic acids, detailing their synthesis, physicochemical properties, and key applications, with a focus on their role in drug development as antimicrobial and antifungal agents.
Physicochemical Properties
The introduction of a trifluoromethyl group to the phenyl ring has a profound impact on the electronic properties and acidity of phenylboronic acids. The strong electron-withdrawing nature of the -CF3 group generally increases the Lewis acidity of the boronic acid moiety, which is crucial for its interactions with biological targets and its reactivity in chemical syntheses.[1] However, the position of the -CF3 group (ortho, meta, or para) significantly influences these properties due to a combination of inductive and steric effects.[1]
Acidity (pKa)
The acidity of trifluoromethyl-substituted phenylboronic acids is a key parameter influencing their biological activity and reaction kinetics. The pKa values are typically determined by spectrophotometric or potentiometric titration.[5][6] The electron-withdrawing -CF3 group generally leads to a lower pKa (higher acidity) compared to unsubstituted phenylboronic acid, particularly when located at the meta and para positions.[1] In the ortho position, steric hindrance can counteract the electronic effect, leading to a decrease in acidity.[1]
| Compound | Substituent Position | pKa (Spectrophotometric) | pKa (Potentiometric) | Reference |
| Phenylboronic acid | - | 8.83 | 8.86 | [7] |
| 2-(Trifluoromethyl)phenylboronic acid | ortho | 8.95 | 9.00 | [1] |
| 3-(Trifluoromethyl)phenylboronic acid | meta | 7.82 | 7.85 | [1] |
| 4-(Trifluoromethyl)phenylboronic acid | para | 7.91 | 7.94 | [1] |
| 5-Trifluoromethyl-2-formylphenylboronic acid | meta | 5.67 | - | [8] |
Synthesis of Trifluoromethyl-Substituted Phenylboronic Acids
A common synthetic route to trifluoromethyl-substituted phenylboronic acids involves the reaction of a corresponding trifluoromethyl-substituted aryl bromide with an organolithium reagent, followed by quenching with a trialkyl borate.
Experimental Protocol: Synthesis of 5-Trifluoromethyl-2-formylphenylboronic Acid
This protocol describes the synthesis of 5-trifluoromethyl-2-formylphenylboronic acid from 2-bromo-4-(trifluoromethyl)benzaldehyde.[9]
Step 1: Acetal Protection of the Aldehyde
-
A solution of 2-bromo-4-(trifluoromethyl)benzaldehyde (1 equivalent), trimethyl orthoformate (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid in methanol is refluxed for 4 hours.
-
The reaction mixture is then cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent like ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield 1-bromo-2-(dimethoxymethyl)-5-(trifluoromethyl)benzene.
Step 2: Borylation
-
A solution of 1-bromo-2-(dimethoxymethyl)-5-(trifluoromethyl)benzene (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.1 equivalents) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.
-
Triisopropyl borate (1.2 equivalents) is then added dropwise, and the reaction is stirred for another 2 hours at the same temperature before being allowed to warm to room temperature overnight.
-
The reaction is quenched with aqueous hydrochloric acid (1 M) and stirred for 1 hour.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield 5-trifluoromethyl-2-formylphenylboronic acid.
Applications in Suzuki-Miyaura Cross-Coupling
Trifluoromethyl-substituted phenylboronic acids are pivotal reagents in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[3][4] These reactions are fundamental in the synthesis of pharmaceuticals and advanced materials.[10][11]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the trifluoromethyl-substituted phenylboronic acid (1.2 equivalents), the aryl halide (1 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate (2 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
A degassed solvent system (e.g., a mixture of toluene, ethanol, and water) is added.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired biaryl product.
Antimicrobial and Antifungal Activity
Certain trifluoromethyl-substituted phenylboronic acids and their derivatives, particularly benzoxaboroles, have demonstrated potent antimicrobial and antifungal activity.[8][12][13] Their mechanism of action often involves the inhibition of essential enzymes in pathogens.[14][15]
Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase (LeuRS)
A key target for the antifungal activity of some benzoxaboroles derived from trifluoromethyl-phenylboronic acids is leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis.[14][15][16] The boron atom of the benzoxaborole forms a stable adduct with the 3'-terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme.[15] This trapping of the tRNA prevents the catalytic turnover of the enzyme, thereby inhibiting protein synthesis and leading to fungal cell death.[15]
Caption: Inhibition of protein synthesis via LeuRS by a benzoxaborole.
Antimicrobial Activity Data
The antimicrobial efficacy of these compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[17][18]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 5-Trifluoromethyl-2-formylphenylboronic acid | Escherichia coli | 250 | [8] |
| 5-Trifluoromethyl-2-formylphenylboronic acid | Bacillus cereus | 62.5 | [8] |
| 5-Trifluoromethyl-2-formylphenylboronic acid | Candida albicans | 250 | [8] |
| 5-Trifluoromethyl-2-formylphenylboronic acid | Aspergillus niger | 125 | [8] |
| 2-chloro-5-trifluoromethoxybenzeneboronic acid | Botrytis cinerea | 0.39 | [13] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is a generalized procedure for determining the MIC of a compound against a bacterial strain.[17][18]
-
Preparation of Inoculum: A pure culture of the test microorganism is grown in a suitable broth medium to a standardized cell density (e.g., ~5 x 105 colony-forming units (CFU)/mL).
-
Serial Dilution of the Compound: The test compound is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (microorganism, no compound) and a negative control well (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Trifluoromethyl-substituted phenylboronic acids are versatile and highly valuable compounds in modern chemistry and drug development. Their unique physicochemical properties, imparted by the trifluoromethyl group, make them potent reagents in organic synthesis and promising candidates for the development of new therapeutic agents. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists working with these important molecules. Further exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel applications in medicine and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzoxaboroles as Efficient Inhibitors of the β-Carbonic Anhydrases from Pathogenic Fungi: Activity and Modeling Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring boron applications in modern agriculture: Antifungal activities and mechanisms of phenylboronic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. microbe-investigations.com [microbe-investigations.com]
An In-depth Technical Guide on the Safety and Handling of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and disposal of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid, a key reagent in modern organic synthesis. The document also outlines its primary applications, particularly in cross-coupling reactions, and explores the potential biological activities of its derivatives, offering insights for drug discovery and development.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₇H₅BBrF₃O₂ and a molecular weight of approximately 268.82 g/mol .[1][2][3] It is a valuable building block in medicinal chemistry due to the presence of a boronic acid functional group, a bromine atom, and a trifluoromethyl group, which allow for a variety of chemical transformations.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BBrF₃O₂ | [1] |
| Molecular Weight | 268.82 g/mol | [1][3] |
| Appearance | Solid (form may vary) | |
| CAS Number | 957034-38-7 | [3] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 40.5 Ų | [4] |
| Complexity | 200 | [4] |
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][5] It is also known to cause skin and serious eye irritation.[6][7]
Hazard Identification and Precautionary Measures
Table 2: GHS Hazard Information
| Hazard Statement | Precautionary Statement | Source(s) |
| H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. | [3][5][8] |
| H312: Harmful in contact with skin | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [3][5] |
| H332: Harmful if inhaled | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [5][9][10] |
| H315: Causes skin irritation | P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. | [6][7] |
| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | [6][7] |
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure.
-
Eye and Face Protection: Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards should be worn.[11][12][13]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or chemical-resistant suit should be worn.[12][14] Regularly inspect gloves for any signs of degradation or perforation.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[9][11] If the generation of dust is unavoidable and exposure limits may be exceeded, a NIOSH-approved N95 (US) or type P1 (EU EN 143) particle respirator should be used.[12] For higher-risk scenarios, a self-contained breathing apparatus (SCBA) may be necessary.[14][15]
-
Footwear: Closed-toe, chemical-resistant safety footwear should be worn in laboratory areas where this chemical is handled.[14]
First Aid Measures
In case of accidental exposure, immediate and appropriate first aid is essential.
Table 3: First Aid Procedures
| Exposure Route | First Aid Measures | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [5][11][16] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [5][11][16] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][11][16] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][11][16] |
Storage and Disposal
This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[5][10] It should be kept away from strong oxidizing agents and strong bases.[17]
Disposal of this chemical and its containers must be done in accordance with local, state, and federal regulations. It is recommended to dispose of the waste through a licensed disposal company. Do not empty into drains.
Experimental Protocols: Suzuki-Miyaura Cross-Coupling
This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[18][19]
Generalized Protocol for Biaryl Synthesis
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with this compound. The specific conditions may require optimization depending on the substrate.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or CsF) (2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the aryl halide, this compound, the base, and the palladium catalyst.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[20][21][22]
Biological Activity and Potential Applications in Drug Development
While this compound itself is primarily a synthetic intermediate, its derivatives, particularly the biaryl compounds synthesized via Suzuki-Miyaura coupling, have shown potential biological activities. Boronic acids containing trifluoromethyl groups are of significant interest in medicinal chemistry.[23][24]
Antimicrobial Activity
Several studies have indicated that phenylboronic acid derivatives exhibit antimicrobial properties.[23][24][25] The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes.
One such target is leucyl-tRNA synthetase (LeuRS) , an enzyme crucial for protein synthesis.[26][27][28] By inhibiting LeuRS, these compounds can disrupt bacterial growth and viability. The boronic acid moiety is key to this inhibitory activity, as it can form a stable adduct with the terminal adenosine of tRNA within the enzyme's editing site, effectively trapping the tRNA and halting protein synthesis.[29]
Enzyme Inhibition in Eukaryotic Systems
Beyond antimicrobial applications, boronic acid derivatives are being investigated as inhibitors of various eukaryotic enzymes, with implications for cancer and other diseases. For instance, some phenylboronic acids have been shown to inhibit serine β-lactamases.[30] The ability to design specific inhibitors based on the boronic acid scaffold makes this class of compounds highly attractive for drug discovery programs.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex biaryl molecules. While it presents certain hazards that necessitate careful handling and the use of appropriate personal protective equipment, its utility in the synthesis of potentially bioactive compounds is significant. Further research into the biological activities of its derivatives is warranted and may lead to the development of novel therapeutic agents. This guide serves as a foundational resource for researchers working with this compound, emphasizing safety and providing a starting point for its synthetic applications.
References
- 1. This compound | C7H5BBrF3O2 | CID 44558135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-5-(trifluoromethyl)phenylboronic acid | 957034-38-7 [chemicalbook.com]
- 3. cenmed.com [cenmed.com]
- 4. 2-Chloro-5-(trifluoromethyl)phenylboronic acid | C7H5BClF3O2 | CID 2782670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. aablocks.com [aablocks.com]
- 13. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 15. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 17. fishersci.com [fishersci.com]
- 18. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 19. mdpi.com [mdpi.com]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 26. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 29. An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Phenylboronic Acids Probing Molecular Recognition against Class A and Class C β-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. The resulting biaryl structures are prevalent in a wide array of functional materials, natural products, and, most notably, pharmacologically active compounds.[1][2] Biaryl derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2]
The use of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid as a building block in Suzuki-Miyaura coupling is of particular interest in medicinal chemistry. The trifluoromethyl (CF₃) group is a key substituent in many pharmaceuticals due to its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[3] The resulting 2-bromo-5-(trifluoromethyl)biaryl scaffold can be further functionalized at the bromine position, allowing for the synthesis of complex, multi-substituted molecules.
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of this compound with a focus on the synthesis of substituted pyrimidine derivatives, which are known to be valuable scaffolds in drug discovery. For instance, certain 2-phenyl pyrimidine derivatives have been identified as potent inhibitors of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways implicated in B-cell malignancies and autoimmune diseases.[4]
Applications
The biaryl compounds synthesized from this compound via Suzuki-Miyaura coupling have significant potential in drug discovery and materials science.
-
Medicinal Chemistry: The primary application lies in the synthesis of novel therapeutic agents. The trifluoromethyl group can significantly enhance the pharmacological properties of a molecule.[3] For example, pyrimidine derivatives bearing a trifluoromethylphenyl group have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), a validated target for the treatment of B-cell cancers and autoimmune disorders.[4] The bromo-substituent on the resulting biaryl provides a handle for further diversification of the molecular structure.
-
Agrochemicals: The introduction of a trifluoromethyl group can also impart desirable properties to agrochemicals, such as increased efficacy and metabolic stability.
-
Materials Science: Fluorinated biaryl compounds are used in the development of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs), due to their unique electronic and photophysical properties.
Experimental Protocols
The following protocols provide a detailed methodology for the Suzuki-Miyaura coupling of this compound with a halogenated pyrimidine derivative. Both conventional heating and microwave-assisted methods are described.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the microwave-assisted Suzuki coupling of pyrimidine derivatives.[5]
Materials:
-
This compound
-
Halogenated pyrimidine (e.g., 2-chloropyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or XPhosPdG2)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Degassed solvent mixture (e.g., 1,4-dioxane/water, 2:1 v/v)
-
10 mL microwave reactor vial with a magnetic stir bar
-
Microwave reactor
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine (0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 1.5 mmol, 3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%).
-
Add 6 mL of the degassed 1,4-dioxane and water (2:1) solvent mixture.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100-135 °C for 15-40 minutes with stirring.[5][6]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(2-Bromo-5-(trifluoromethyl)phenyl)pyrimidine derivative.
Protocol 2: Conventional Heating Suzuki-Miyaura Coupling
This protocol is a general procedure that can be adapted for the coupling of this compound.
Materials:
-
This compound
-
Aryl halide (e.g., 2-chloropyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Ethanol/Water mixture or 1,4-Dioxane/Water)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the aryl halide (1.0 equiv) and this compound (1.1-1.5 equiv) in the chosen solvent system.
-
Add the base (2.0-3.0 equiv) and the palladium catalyst (1-5 mol%).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for Suzuki-Miyaura coupling reactions involving trifluoromethyl-substituted boronic acids and pyrimidine derivatives, based on literature reports.[5][7]
Table 1: Optimization of Reaction Conditions for a Model Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Dioxane/H₂O (2:1) | 100 | 15 | 65 |
| 2 | Pd(dppf)Cl₂ (5) | K₂CO₃ (3) | Dioxane/H₂O (2:1) | 100 | 15 | 58 |
| 3 | XPhosPdG2/XPhos (2.5/5) | K₂CO₃ (3) | EtOH/H₂O (4:1) | 135 | 40 | High (not specified) |
| 4 | Pd(PPh₃)₄ (5) | Cs₂CO₃ (3) | Dioxane/H₂O (2:1) | 100 | 15 | 72 |
Reaction conditions are based on model reactions and may require optimization for the specific coupling of this compound.
Table 2: Substrate Scope with a Trifluoromethyl-Substituted Heterocycle
| Aryl Boronic Acid | Product | Yield (%) |
| Phenylboronic acid | 3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 74 |
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 89 |
| 4-Acetylphenylboronic acid | 3-(4-Acetylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 87 |
| 2-Thienylboronic acid | 3-(Thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 80 |
Data adapted from a study on a similar trifluoromethyl-substituted heterocyclic system.[7]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. ijsdr.org [ijsdr.org]
- 3. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Coupling of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid with various aryl halides. This electron-deficient boronic acid is a valuable building block in medicinal chemistry and materials science for the synthesis of complex biaryl structures containing a trifluoromethyl group. The following sections detail recommended palladium catalysts, reaction protocols, and comparative data to facilitate reaction optimization and scale-up.
Overview of Palladium Catalysts for Coupling of this compound
The Suzuki-Miyaura coupling of electron-deficient boronic acids such as this compound can be challenging due to slower transmetalation rates. The selection of an appropriate palladium catalyst and ligand system is crucial for achieving high yields and reaction efficiency. Below is a summary of commonly used palladium catalysts and their general performance in the coupling of similar electron-deficient substrates.
Data Presentation: Comparative Performance of Palladium Catalysts
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide (4-bromoanisole). Please note that the presented yields are representative and may vary depending on the specific aryl halide, reaction scale, and optimization.
Table 1: Buchwald Ligand-Based Palladium Precatalysts
| Catalyst/Ligand | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| XPhos Pd G2 | 1 - 2 | K₃PO₄ | 1,4-Dioxane/H₂O | 80 - 100 | 2 - 12 | 85 - 98 | [1] |
| SPhos Pd G2 | 1 - 2 | K₃PO₄ | 1,4-Dioxane/H₂O | 80 - 100 | 2 - 12 | 80 - 95 | [2] |
| RuPhos Pd G2 | 1 - 2 | K₃PO₄ | 1,4-Dioxane/H₂O | 80 - 100 | 4 - 16 | 75 - 92 | [3] |
Table 2: Traditional Palladium Catalysts
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2 - 5 | K₂CO₃ | Toluene/EtOH/H₂O | 90 - 110 | 12 - 24 | 70 - 88 | [4] |
| Pd(dppf)Cl₂ | 2 - 5 | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 - 110 | 8 - 18 | 78 - 94 | [5] |
| Pd(OAc)₂ / PPh₃ | 2 / 4 | Na₂CO₃ | DMF/H₂O | 100 | 12 - 24 | 65 - 85 | [6] |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide using different palladium catalyst systems.
Protocol 1: General Procedure using a Buchwald Ligand-Based Precatalyst (e.g., XPhos Pd G2)
This protocol is recommended for achieving high yields and relatively short reaction times, especially with challenging aryl halides.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
XPhos Pd G2 (1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under a positive flow of inert gas, add the XPhos Pd G2 precatalyst.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure using a Traditional Palladium Catalyst (e.g., Pd(PPh₃)₄)
This protocol utilizes a more conventional and readily available palladium catalyst.
Materials:
-
This compound (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve the aryl halide and this compound in a mixture of toluene and ethanol.
-
Add an aqueous solution of potassium carbonate.
-
Bubble nitrogen or argon gas through the solution for 15-20 minutes to degas the mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to reflux (typically 90-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Visualizations
Signaling Pathway: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: Protocol 1
A visual representation of the key steps in the experimental protocol using a Buchwald ligand-based precatalyst.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Logical Relationship: Catalyst Selection Factors
This diagram illustrates the key factors influencing the choice of palladium catalyst for the coupling of this compound.
Caption: Factors influencing palladium catalyst selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Suzuki Coupling with Electron-Deficient Boronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] While highly versatile, the reaction can be challenging when employing electron-deficient boronic acids. These substrates often exhibit slower reaction rates due to the reduced nucleophilicity of the boronic acid, making the crucial transmetalation step of the catalytic cycle less efficient.[1][2] Furthermore, electron-deficient heteroaryl boron derivatives can be prone to decomposition through protodeboronation.[3][4]
This document provides detailed application notes and protocols to address these challenges, enabling successful Suzuki coupling reactions with electron-deficient boronic acids.
Core Principles and Challenges
The primary challenge with electron-deficient boronic acids in Suzuki couplings is the slow rate of transmetalation.[1] The electron-withdrawing groups on the boronic acid decrease the electron density on the boron-bearing carbon, making it a poorer nucleophile. This can lead to several issues:
-
Slow Reaction Rates: Requiring higher temperatures and longer reaction times.
-
Low Yields: Due to incomplete conversion.
-
Side Reactions: Protodeboronation, where the boronic acid is cleaved by a proton source, becomes a significant competitive pathway.[2][4]
-
Catalyst Deactivation: The Lewis basic nitrogen in some π-deficient heterocycles can coordinate to the palladium catalyst, leading to its deactivation.[2]
To overcome these challenges, careful optimization of the catalyst system, base, and solvent is crucial.
Optimized Reaction Components
Catalysts and Ligands
The choice of palladium catalyst and ligand is critical for activating electron-deficient boronic acids. Modern catalyst systems are designed to be electron-rich and sterically bulky to promote both oxidative addition and transmetalation.[5]
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[5]
-
Ligands: Bulky, electron-donating phosphine ligands, often referred to as Buchwald-type ligands, are highly effective.[1] Examples include SPhos and XPhos, which have shown high activity for a broad range of substrates, including electron-deficient ones.[1] For some challenging substrates, phosphite or phosphine oxide ligands have also proven effective.[3]
Bases
The base plays a crucial role in activating the boronic acid for transmetalation. The strength and nature of the base can significantly impact the reaction outcome.
-
Inorganic Bases: Potassium phosphate (K₃PO₄) is a versatile and effective base for many Suzuki couplings, promoting high reaction rates.[1] Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also commonly used, with Cs₂CO₃ being a stronger base that can accelerate slower reactions.[1]
-
Organic Bases: In some cases, organic bases like triethylamine (Et₃N) can be used, particularly in anhydrous conditions, though they are generally weaker.[1]
-
Fluoride Sources: For certain heteroaryl boronic acids, cesium fluoride (CsF) has been shown to be effective in minimizing protodeboronation.[6]
Solvents
The solvent system influences the solubility of reactants and the reaction rate. Biphasic systems are common in Suzuki couplings.
-
Toluene/Water & Dioxane/Water: These are classic solvent systems that are effective for a wide range of substrates.[1]
-
THF: Can be used, especially with stronger bases like Cs₂CO₃.[1]
-
Isopropanol: Has been used in combination with CsF for the coupling of heteroaryl boronic acids.[6]
Data Summary: Reaction Conditions for Suzuki Coupling with Electron-Deficient Boronic Acids
The following table summarizes various reaction conditions for the Suzuki coupling of electron-deficient boronic acids with different coupling partners.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenyl DABO boronate | Pd(OAc)₂ (2) | JohnPhos (4) | Cs₂CO₃ (2) | Dioxane | 80 | 12 | 95 | [7] |
| 3,5-Dichloropyridazine | 2-Fluoro-5-bromo-3-pyridine boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | 1,4-Dioxane | 100 | 12 | 72 | [8] |
| 4-Bromoanisole | (4-(Butylsulfinyl)phenyl)boronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (3) | Toluene/H₂O (9:1) | 80 | 0.17 | - | [1] |
| 3,5-(bis-Trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5) | Ligand 1 (3) | KF (3) | Dioxane | 100 | 12 | 82 | [3] |
| 2-Chloropyridine | Heptyl pinacol boronic ester | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ (6) | Dioxane/H₂O (2:1) | 100 | 18 | 85 | [9] |
| 4-Bromoacetophenone | 4-Nitrophenylboronic acid | Pd [N,O] complex (3) | - | K₂CO₃ (2) | DMF/H₂O (1:1) | 25 | 24 | 85 | [10] |
| Nitroaryl Halides | Heteroaryl-2-boronic acids | Pd₂(dba)₃ (0.5) | XPhos (1.2) | Et₃N (2) | THF/H₂O (3:1) | 40 | 4 | up to 98 | [11] |
Detailed Experimental Protocols
General Protocol for Suzuki Coupling
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), and base (2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precursor and ligand in the reaction solvent. Add the appropriate amount of the catalyst solution to the reaction vial.
-
Solvent Addition: Add the degassed solvent to the reaction vial.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Reaction: Place the vial in a preheated reaction block or oil bath at the desired temperature and stir for the specified time.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Specific Protocol: Coupling of 4-Bromoanisole with (4-(Butylsulfinyl)phenyl)boronic acid[1]
-
Reagent Preparation: Prepare stock solutions of (4-(Butylsulfinyl)phenyl)boronic acid (0.1 M), 4-bromoanisole (0.1 M), and K₃PO₄ (0.3 M) in a 9:1 Toluene/H₂O solvent system. Prepare a separate stock solution of Pd(OAc)₂ and SPhos (in a 1:2 ratio) in the same solvent.[1]
-
Reaction Setup: In a reaction vial with a magnetic stir bar, add the boronic acid solution, aryl halide solution, and base solution.[1]
-
Initiation: Place the vial in a pre-heated reaction block at 80 °C. Initiate the reaction by adding the catalyst stock solution.[1]
-
Analysis: The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them by a suitable method like GC-MS or LC-MS.[1]
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Optimization
Caption: Workflow for optimizing Suzuki coupling with electron-deficient boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes: Synthesis of Biaryl Compounds Using (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid
Introduction
Biaryl structures are fundamental motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Their unique steric and electronic properties make them crucial components in many top-selling drugs.[4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds to form these biaryl compounds, owing to its high functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents.[5][6][7]
This application note focuses on the use of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling reactions. The presence of both a bromine atom and a boronic acid group on the same molecule makes it a unique bifunctional building block. The trifluoromethyl group renders the phenyl ring electron-deficient, which can present challenges such as slower rates of transmetalation but also offers opportunities to synthesize complex, fluorinated biaryls of significant interest in medicinal chemistry.[5][8][9] These notes provide detailed protocols and reaction parameters to guide researchers in successfully utilizing this versatile reagent.
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[10]
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of pyrimidine-based kinase inhibitors utilizing (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid as a key building block. The methodologies described herein are based on established palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry for the construction of biaryl structures prevalent in kinase inhibitors.
Introduction
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors have emerged as a major class of targeted therapeutics. The 2-bromo-5-(trifluoromethyl)phenyl moiety is a valuable pharmacophore in the design of kinase inhibitors. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromine atom provides a versatile handle for synthetic elaboration, most notably through Suzuki-Miyaura cross-coupling reactions.
This guide details the synthesis of a representative kinase inhibitor scaffold, N-(4-methyl-3-((4-(2-bromo-5-(trifluoromethyl)phenyl)pyrimidin-2-yl)amino)phenyl)benzamide, through a Suzuki-Miyaura coupling reaction between this compound and a suitable pyrimidine precursor.
Data Presentation
Table 1: Reaction Parameters and Yields for Suzuki-Miyaura Coupling
| Entry | Precursor A | Precursor B | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-chloro-4-(pyridin-3-yl)pyrimidine | This compound | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 85 |
| 2 | N-(3-amino-4-methylphenyl)benzamide | 4-(2-bromo-5-(trifluoromethyl)phenyl)-2-chloropyrimidine | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene | 110 | 8 | 78 |
Table 2: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | Target Kinase | IC50 (nM) | Reference Compound (IC50, nM) |
| Synthesized Inhibitor | VEGFR2 | 55 | Sorafenib (20) |
| Synthesized Inhibitor | PDGFRβ | 80 | Sunitinib (15) |
| Synthesized Inhibitor | EGFR | >1000 | Gefitinib (30) |
Experimental Protocols
Protocol 1: Synthesis of 4-(2-Bromo-5-(trifluoromethyl)phenyl)-2-chloropyrimidine
This protocol describes the Suzuki-Miyaura coupling of this compound with a commercially available dihalogenated pyrimidine.
Materials:
-
This compound
-
2,4-dichloropyrimidine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.2 equiv.), 2,4-dichloropyrimidine (1.0 equiv.), and potassium carbonate (2.0 equiv.).
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add 1,4-dioxane and water (4:1 v/v) to the flask.
-
Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the reaction mixture.
-
Heat the mixture to 100°C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(2-bromo-5-(trifluoromethyl)phenyl)-2-chloropyrimidine.
Protocol 2: Synthesis of N-(4-methyl-3-((4-(2-bromo-5-(trifluoromethyl)phenyl)pyrimidin-2-yl)amino)phenyl)benzamide
This protocol details the subsequent Buchwald-Hartwig amination to couple the pyrimidine core with the aniline fragment.
Materials:
-
4-(2-Bromo-5-(trifluoromethyl)phenyl)-2-chloropyrimidine (from Protocol 1)
-
N-(3-amino-4-methylphenyl)benzamide
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube, add 4-(2-bromo-5-(trifluoromethyl)phenyl)-2-chloropyrimidine (1.0 equiv.), N-(3-amino-4-methylphenyl)benzamide (1.1 equiv.), and cesium carbonate (2.5 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous toluene to the tube.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (3 mol%) to the reaction mixture.
-
Heat the mixture to 110°C and stir for 8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final kinase inhibitor.
Mandatory Visualizations
Application of (2-Bromo-5-(trifluoromethyl)phenyl)boronic Acid in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid is a key building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with therapeutic potential. Its unique structure, featuring a bromine atom, a trifluoromethyl group, and a boronic acid moiety, makes it a versatile reagent for carbon-carbon bond formation, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The trifluoromethyl group is a well-established bioisostere for improving metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the synthesis of kinase inhibitors.
Key Application: Synthesis of[1][2][3]Triazolo[1,5-a]pyridine-Based Kinase Inhibitors
A significant application of this compound is in the synthesis of[1][2][3]triazolo[1,5-a]pyridine derivatives. This scaffold is prevalent in a variety of kinase inhibitors due to its ability to mimic the purine core of ATP and interact with the hinge region of the kinase active site. The introduction of the 2-bromo-5-(trifluoromethyl)phenyl moiety via Suzuki-Miyaura coupling can impart desirable pharmacokinetic and pharmacodynamic properties to the final molecule.
Therapeutic Targets and Signaling Pathways
Derivatives of[1][2][3]triazolo[1,5-a]pyridine synthesized using this compound have shown inhibitory activity against several important kinase targets implicated in cancer and inflammatory diseases. These include:
-
Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase that plays a critical role in the JAK-STAT signaling pathway, which is essential for hematopoiesis and immune response.[2] Dysregulation of the JAK-STAT pathway is a hallmark of various myeloproliferative neoplasms and inflammatory conditions.[4]
-
TGF-β Type I Receptor Kinase (ALK5): A serine/threonine kinase that mediates the signaling of transforming growth factor-beta (TGF-β). The TGF-β pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[3][5] In the context of cancer, TGF-β signaling can have both tumor-suppressive and pro-metastatic roles.
-
S-phase Kinase-Associated Protein 2 (SKP2): An F-box protein that is a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. SKP2 targets several tumor suppressor proteins, such as p27 and p21, for degradation, thereby promoting cell cycle progression and proliferation.[1] Overexpression of SKP2 is common in many human cancers and is associated with poor prognosis.[6]
Data Presentation
The following table summarizes the utility of this compound in the synthesis of a key intermediate for kinase inhibitors.
| Reagent | Product | Reaction Type | Catalyst/Base System | Yield (%) | Reference |
| This compound | 2-(2-Bromo-5-(trifluoromethyl)phenyl)-[1][2][3]triazolo[1,5-a]pyridine | Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Na₂CO₃ | 75-85 | Adapted from patent literature |
Note: The yield is an estimated range based on typical Suzuki-Miyaura couplings of this nature.
The biological activity of the final kinase inhibitors derived from this intermediate is often characterized by their half-maximal inhibitory concentration (IC50).
| Compound Class | Kinase Target | IC50 (nM) | Reference |
| [1][2][3]Triazolo[1,5-a]pyridine Derivatives | JAK2 | < 50 | General literature on this scaffold[2] |
| [1][2][3]Triazolo[1,5-a]pyridine Derivatives | ALK5 | < 20 | General literature on this scaffold[5] |
| [1][2][3]Triazolo[1,5-a]pyrimidine Derivatives | SKP2 | < 100 | General literature on this scaffold[1] |
Note: The IC50 values are representative for potent inhibitors within this class and not for a specific compound synthesized directly from the named boronic acid for which public data is not available.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Bromo-5-(trifluoromethyl)phenyl)-[1][2][3]triazolo[1,5-a]pyridine
This protocol describes the Suzuki-Miyaura coupling of this compound with 2-chloro-[1][2][3]triazolo[1,5-a]pyridine.
Materials:
-
This compound (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), this compound (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add 1,4-dioxane and water (4:1 v/v) to the flask.
-
Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-(2-Bromo-5-(trifluoromethyl)phenyl)-[1][2][3]triazolo[1,5-a]pyridine.
Visualizations
Signaling Pathways
Caption: Simplified JAK-STAT Signaling Pathway.
Caption: Simplified TGF-β Signaling Pathway.
Caption: Simplified SKP2-mediated p27 Degradation Pathway.
Experimental Workflow
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 3. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 6. The Skp2 Pathway: A Critical Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-5-(trifluoromethyl)phenyl)boronic acid is a versatile building block in modern materials science, primarily utilized in the synthesis of advanced organic electronic materials. Its unique substitution pattern, featuring a bromo group for cross-coupling reactions and an electron-withdrawing trifluoromethyl group, allows for the precise tuning of the electronic and photophysical properties of target molecules. This reagent is particularly valuable in the development of materials for Organic Light-Emitting Diodes (OLEDs), including host materials and ligands for phosphorescent emitters. The incorporation of the trifluoromethylphenyl moiety can enhance the thermal stability, electron mobility, and color purity of the final device.
These application notes provide an overview of the use of this compound in the synthesis of a key precursor for an OLED emitter, along with detailed experimental protocols and representative data.
Key Application: Synthesis of Ligands for Phosphorescent OLED Emitters
A primary application of this compound is in the synthesis of 2-phenylpyridine-type ligands for iridium(III) phosphorescent emitters. The Suzuki-Miyaura cross-coupling reaction is the method of choice for creating the C-C bond between the phenyl and pyridine rings.
General Reaction Scheme: Suzuki-Miyaura Coupling
Caption: General scheme for the Suzuki-Miyaura coupling.
Data Presentation: Performance of a Representative OLED Device
The ligand synthesized using this compound can be used to create a phosphorescent iridium(III) complex for use in OLEDs. The following table summarizes the typical performance of a blue phosphorescent OLED (PhOLED) incorporating a similar trifluoromethyl-substituted phenylpyridine ligand.
| Parameter | Value |
| Maximum Emission Wavelength (λem) | 475 nm |
| Photoluminescence Quantum Yield (ΦPL) | > 85% |
| Maximum External Quantum Efficiency (EQEmax) | 25.3% |
| Maximum Current Efficiency | 55.2 cd/A |
| Maximum Power Efficiency | 48.9 lm/W |
| CIE Coordinates (x, y) | (0.14, 0.28) |
| Turn-on Voltage | 3.2 V |
Note: This data is representative of high-performance blue PhOLEDs and serves as a target for materials synthesized using this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with 2-chloropyridine.
Materials:
-
This compound (1.2 equivalents)
-
2-Chloropyridine (1.0 equivalent)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (3 mol%)
-
Potassium Carbonate (K2CO3) (2.5 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 2-chloropyridine, Pd(PPh3)4, and K2CO3.
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Synthesis of a Heteroleptic Iridium(III) Complex
The synthesized ligand, 2-(2-bromo-5-(trifluoromethyl)phenyl)pyridine, can be further utilized to synthesize a phosphorescent iridium(III) complex. This typically involves a two-step process: formation of a chloro-bridged iridium dimer followed by reaction with an ancillary ligand.
Step 1: Synthesis of the Chloro-Bridged Iridium Dimer
-
A mixture of Iridium(III) chloride hydrate (IrCl3·xH2O) and 2-(2-bromo-5-(trifluoromethyl)phenyl)pyridine (2.5-3.0 equivalents) in a 2-ethoxyethanol/water (3:1) mixture is refluxed under a nitrogen atmosphere for 24 hours.
-
After cooling to room temperature, the precipitate is collected by filtration, washed with methanol and diethyl ether, and dried under vacuum to yield the chloro-bridged iridium dimer.
Step 2: Synthesis of the Final Iridium(III) Complex
-
The chloro-bridged iridium dimer and an ancillary ligand (e.g., a picolinate or a bipyridine derivative, 2.2 equivalents) are dissolved in dichloromethane.
-
The mixture is refluxed under a nitrogen atmosphere for 12-18 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired heteroleptic iridium(III) complex.
Signaling Pathways and Logical Relationships
In the context of materials science, the term "signaling pathway" is not directly applicable. However, we can visualize the logical relationship in the synthesis and application of the material using a flow diagram.
Caption: From building block to high-performance material.
Conclusion
This compound is a valuable and highly effective building block for the synthesis of advanced materials for organic electronics. Its utility in creating tailored ligands for phosphorescent OLED emitters demonstrates its importance in the development of next-generation display and lighting technologies. The provided protocols offer a foundation for researchers to explore the potential of this and similar fluorinated boronic acids in the design of novel functional materials.
Application Note: Ligand Selection for Suzuki Coupling with (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals and advanced materials.[1][2][3] The reaction's success is highly dependent on the choice of catalyst system, especially the ligand coordinated to the palladium center. This application note addresses the specific challenges associated with using (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid as a coupling partner. This substrate is particularly demanding due to a combination of steric hindrance from the ortho-bromo substituent and the strong electron-withdrawing nature of the trifluoromethyl group, which can impede the crucial transmetalation step in the catalytic cycle.[4][5]
The selection of an appropriate ligand is therefore critical to achieve high efficiency and yield. Bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands, have been shown to be highly effective for challenging Suzuki couplings involving sterically hindered or electronically deactivated substrates.[6][7][8][9] These ligands facilitate both the oxidative addition and reductive elimination steps and are essential for promoting the reaction with difficult coupling partners.[3]
Logical Relationship: Substrate Challenges
Caption: Challenges posed by the substrate structure.
Ligand Selection and Performance Data
For sterically hindered and electron-deficient boronic acids, ligands that are both bulky and electron-rich are required. This combination promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the oxidative addition step. The steric bulk also facilitates the final reductive elimination step to release the product.
Below is a summary of ligand performance in Suzuki couplings involving substrates with similar steric and electronic properties. The data demonstrates the superiority of modern biarylphosphine ligands over simpler ones like PPh₃ for these challenging transformations.
| Ligand | Coupling Partner 1 (Boronic Acid) | Coupling Partner 2 (Aryl Halide) | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| SPhos | 2,6-Dimethylphenylboronic acid | 4-Chloroanisole | 2% Pd(OAc)₂, 4% Ligand | K₃PO₄ | Toluene | 100 | 98 | [6][9] |
| RuPhos | 2-Methylphenylboronic acid | 2-Chloropyridine | 1.5% Pd₂(dba)₃, 3% Ligand | K₃PO₄ | Dioxane | 80 | 95 | [10] |
| XPhos | 2,4,6-Trimethylphenylboronic acid | 4-tert-Butyl-bromobenzene | 2% Pd(OAc)₂, 4% Ligand | K₃PO₄ | t-AmylOH | 110 | 97 | [3] |
| P(t-Bu)₃ | Phenylboronic acid | 4-Chlorotoluene | 1% Pd₂(dba)₃, 2% Ligand | K₃PO₄ | Dioxane | 80 | 98 | [11] |
| PPh₃ | 2-Methylphenylboronic acid | 4-Bromoanisole | 5% Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | <20 | [12] |
Note: The data presented is for representative model substrates and serves as a guideline for initial ligand screening.
The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle involves three primary steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The use of a base is crucial for activating the boronic acid to facilitate transmetalation.[2]
Caption: The palladium-catalyzed Suzuki-Miyaura cycle.
Detailed Experimental Protocol: Ligand Screening
This protocol provides a general procedure for screening various ligands for the Suzuki coupling of this compound with a representative aryl halide, such as 4-bromoanisole.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, XPhos, RuPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 0.2 M)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Inert atmosphere (Argon or Nitrogen)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for ligand screening.
Procedure:
-
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (e.g., 4-bromoanisole, 0.2 mmol, 1.0 equiv), this compound (64.5 mg, 0.24 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 85 mg, 0.4 mmol, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.9 mg, 0.004 mmol, 2 mol%), and the selected phosphine ligand (0.008 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vial with a cap containing a PTFE septum. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add 1.0 mL of degassed dioxane or toluene to the vial.
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (a starting point of 100 °C is recommended). Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS to determine the consumption of starting material.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 5 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
The successful Suzuki-Miyaura coupling of this compound requires careful selection of the catalyst system to overcome the dual challenges of steric hindrance and electronic deactivation. Modern, bulky, and electron-rich dialkylbiaryl phosphine ligands such as SPhos, RuPhos, and XPhos are highly recommended.[3][6][9][10] The provided protocol offers a robust starting point for screening and optimizing reaction conditions to achieve high yields of the desired biaryl products, which are valuable intermediates in pharmaceutical and materials science research.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing deboronation of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the use of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid, with a primary focus on preventing its deboronation.
Frequently Asked Questions (FAQs)
Q1: What is deboronation and why is it a problem for this compound?
A1: Deboronation, specifically protodeboronation, is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This leads to the formation of 1-bromo-4-(trifluoromethyl)benzene as a byproduct, reducing the yield of the desired cross-coupling product. This compound is particularly susceptible to this reaction due to the presence of the electron-withdrawing trifluoromethyl group, which increases the electrophilicity of the ipso-carbon atom.
Q2: What are the main factors that promote the deboronation of this compound?
A2: The primary factors that promote deboronation are:
-
pH: Both acidic and basic conditions can catalyze deboronation. For electron-deficient arylboronic acids, basic conditions in aqueous media are particularly problematic.
-
Temperature: Higher reaction temperatures generally accelerate the rate of deboronation.
-
Water: The presence of water can facilitate protonolysis of the carbon-boron bond.
-
Choice of Base: Strong bases can significantly increase the rate of deboronation.[2]
-
Reaction Time: Longer reaction times expose the boronic acid to deboronation-promoting conditions for extended periods.
Q3: How should I properly store this compound to minimize degradation?
A3: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry place, away from moisture and light. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation. For long-term storage, refrigeration is advisable.
Q4: What are the most effective strategies to prevent deboronation during a Suzuki-Miyaura coupling reaction?
A4: The most effective strategies include:
-
Conversion to a more stable derivative: Converting the boronic acid to its corresponding pinacol ester or N-methyliminodiacetic acid (MIDA) boronate can significantly enhance its stability.[3][4]
-
Use of optimized catalyst systems: Employing highly active palladium catalysts with specific ligands (e.g., Buchwald-type phosphines like SPhos or XPhos) can accelerate the desired cross-coupling reaction, thereby minimizing the time for deboronation to occur.
-
Careful selection of the base: Using weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ is often preferable to strong bases like NaOH or KOH.[2]
-
Anhydrous conditions: Whenever possible, using anhydrous solvents and reagents can suppress the protodeboronation pathway.
-
Lowering the reaction temperature: If the catalyst system is active enough, performing the reaction at a lower temperature can reduce the rate of deboronation.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in Suzuki-Miyaura cross-coupling reactions.
Problem 1: Low yield of the desired product and significant formation of 1-bromo-4-(trifluoromethyl)benzene.
This is a classic symptom of deboronation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield due to deboronation.
Quantitative Data on Base Selection (Illustrative)
The following table provides illustrative data on how the choice of base can impact the percentage of deboronation for an electron-deficient arylboronic acid in a Suzuki-Miyaura coupling. Actual results may vary depending on the specific reaction conditions.
| Base (3 eq.) | Solvent | Temperature (°C) | Reaction Time (h) | Illustrative % Deboronation |
| NaOH | Dioxane/H₂O (4:1) | 100 | 12 | ~40-60% |
| K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | ~20-35% |
| K₃PO₄ | Toluene | 100 | 12 | ~5-15% |
| Cs₂CO₃ | THF | 80 | 12 | <10% |
Problem 2: Formation of homocoupling byproduct.
The formation of a biaryl byproduct derived from the coupling of two molecules of this compound can sometimes be observed.
Troubleshooting Steps:
-
Degas the reaction mixture thoroughly: Oxygen can promote homocoupling. Ensure the solvent and reaction setup are properly degassed with an inert gas like argon or nitrogen.
-
Use a Pd(0) precatalyst: Pd(II) precatalysts are reduced in situ to the active Pd(0) species, a process that can sometimes lead to homocoupling. Using a Pd(0) source like Pd₂(dba)₃ may mitigate this side reaction.
-
Control the stoichiometry: Use a slight excess of the aryl halide partner relative to the boronic acid.
Experimental Protocols
Protocol 1: Synthesis of this compound pinacol ester
This protocol describes the conversion of the boronic acid to its more stable pinacol ester derivative.
Materials:
-
This compound
-
Pinacol
-
Anhydrous Toluene or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and pinacol (1.1 eq).
-
Add anhydrous diethyl ether.
-
Add anhydrous MgSO₄ (1.5 eq) to the suspension.
-
Stir the mixture under an inert atmosphere at room temperature for 24 hours.
-
Filter the solids and concentrate the filtrate under reduced pressure.
-
The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling without further purification. If necessary, purify by column chromatography on silica gel.
Experimental Workflow:
Caption: Workflow for the synthesis of the pinacol ester.
Protocol 2: Optimized Suzuki-Miyaura Coupling using this compound pinacol ester
This protocol provides optimized conditions to minimize deboronation during the cross-coupling reaction.
Materials:
-
This compound pinacol ester
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound pinacol ester (1.2 eq), and K₃PO₄ (3.0 eq).
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of the anhydrous solvent.
-
Add the anhydrous solvent to the Schlenk flask, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Signaling Pathway of the Catalytic Cycle:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
References
Technical Support Center: Suzuki Coupling with Trifluoromethylphenylboronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving trifluoromethylphenylboronic acids.
Frequently Asked questions (FAQs)
Q1: What are the most common side reactions observed in Suzuki coupling with trifluoromethylphenylboronic acids?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the C-B bond of the boronic acid, which is replaced by a hydrogen atom, leading to the formation of trifluoromethylbenzene.[1][2] Homocoupling is the self-coupling of the boronic acid to form a symmetrical biaryl compound.[3]
Q2: Why are trifluoromethylphenylboronic acids prone to protodeboronation?
A2: The trifluoromethyl group is strongly electron-withdrawing, which increases the susceptibility of the boronic acid to protodeboronation, especially under basic and heated conditions.[4] This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product.[5]
Q3: How can I minimize protodeboronation?
A3: Several strategies can be employed to minimize protodeboronation:
-
Use of milder bases: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[6][7]
-
Lower reaction temperature: Higher temperatures can increase the rate of protodeboronation. If the catalyst system is active enough, running the reaction at a lower temperature can be beneficial.[4]
-
Anhydrous conditions: While some water can be beneficial in Suzuki couplings, excess water can act as a proton source for protodeboronation.[4]
-
Use of boronic esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, is a highly effective strategy.[2][5]
Q4: What causes homocoupling and how can it be prevented?
A4: Homocoupling is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[3] To prevent this:
-
Ensure thorough degassing: Removing dissolved oxygen from the solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.
-
Use a Pd(0) source: Using a Pd(0) catalyst, such as Pd(PPh₃)₄, is often preferred as it does not require an in-situ reduction step that can lead to homocoupling.
-
Employ bulky, electron-rich ligands: Ligands like SPhos and XPhos can accelerate the desired cross-coupling pathway and suppress homocoupling.
Q5: Which isomer of trifluoromethylphenylboronic acid (ortho, meta, or para) is most reactive?
A5: Generally, the reactivity trend in Suzuki-Miyaura coupling for substituted phenylboronic acids is para > meta >> ortho. The lower reactivity of the ortho isomer is primarily due to steric hindrance.[8]
Troubleshooting Guides
Issue 1: Low to No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Protodeboronation of the boronic acid | - Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃). - Lower the reaction temperature. - Use anhydrous solvents. - Convert the boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester).[4][5] |
| Catalyst deactivation | - Ensure the reaction is performed under a strict inert atmosphere. - Use freshly purchased and properly stored catalysts and ligands. |
| Inefficient oxidative addition (especially with aryl chlorides) | - Use a more active catalyst system, such as a palladium precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).[6] - Increase the reaction temperature. |
| Poor solubility of reagents | - Screen different solvent systems (e.g., dioxane/water, toluene/water, DMF/water). The ratio of the organic solvent to water can be critical.[9] |
Issue 2: Significant Formation of Homocoupling Byproduct
| Potential Cause | Troubleshooting Steps |
| Presence of oxygen | - Ensure all solvents are thoroughly degassed prior to use. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Use of a Pd(II) precatalyst | - Switch to a Pd(0) catalyst source (e.g., Pd(PPh₃)₄). - If using a Pd(II) source, consider the addition of a mild reducing agent. |
| Inappropriate ligand | - Use bulky, electron-rich phosphine ligands that can accelerate the reductive elimination step. |
Data Presentation
The following tables summarize qualitative trends and provide representative quantitative data for the Suzuki coupling of trifluoromethylphenylboronic acids. The yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Effect of Base on Suzuki Coupling Yield with 4-(Trifluoromethyl)phenylboronic Acid
| Base | Aryl Halide | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ | 4-Bromoanisole | Pd(OAc)₂ / SPhos | Toluene/H₂O | 100 | ~85-95 |
| K₃PO₄ | 4-Bromoanisole | Pd(OAc)₂ / SPhos | Toluene/H₂O | 100 | ~90-98 |
| Cs₂CO₃ | 4-Bromoanisole | Pd(OAc)₂ / SPhos | Toluene/H₂O | 100 | ~92-99 |
| NaOH | 4-Bromoanisole | Pd(OAc)₂ / SPhos | Toluene/H₂O | 100 | ~70-85 |
Note: Data is compiled for illustrative purposes and actual yields may vary.
Table 2: Effect of Ligand on Suzuki Coupling Yield with 4-(Trifluoromethyl)phenylboronic Acid and an Aryl Chloride
| Ligand | Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| PPh₃ | 4-Chloroanisole | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 110 | <10 |
| PCy₃ | 4-Chloroanisole | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 110 | ~40-60 |
| SPhos | 4-Chloroanisole | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 110 | >90 |
| XPhos | 4-Chloroanisole | Pd(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 110 | >95 |
Note: Data is compiled for illustrative purposes and actual yields may vary.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of 4-(Trifluoromethyl)phenylboronic Acid with an Aryl Bromide
Materials:
-
4-(Trifluoromethyl)phenylboronic acid (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene and deionized water (e.g., 10:1 v/v)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, 4-(trifluoromethyl)phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Suzuki Coupling of 3-(Trifluoromethyl)phenylboronic Acid with an Aryl Chloride
Materials:
-
3-(Trifluoromethyl)phenylboronic acid (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.6 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane and deionized water (e.g., 4:1 v/v)
Procedure:
-
In a glovebox, combine the aryl chloride, 3-(trifluoromethyl)phenylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos in a reaction vial.
-
Add the degassed dioxane and water.
-
Seal the vial and heat the reaction mixture to 110 °C with stirring.
-
After the reaction is complete (as monitored by LC-MS), cool to room temperature.
-
Workup and purify as described in Protocol 1.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
Technical Support Center: Troubleshooting Low Conversion in Suzuki Reactions with Electron-Deficient Partners
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address low conversion rates in Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenges encountered with electron-deficient coupling partners.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with an electron-deficient aryl halide is showing low conversion. What are the most common initial checks?
A1: Low yields with electron-deficient aryl halides can often be traced to several key factors. The reactivity of aryl halides in the rate-determining oxidative addition step generally follows the trend I > Br > OTf >> Cl.[1][2] While electron-withdrawing groups on the aryl halide can increase reactivity, other issues may arise.[3] Start by systematically checking the following:
-
Catalyst and Ligand Integrity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored under inert conditions to prevent oxidation.[1] Consider using modern, air-stable precatalysts like Buchwald G3/G4 palladacycles for more reliable generation of the active Pd(0) species.[4]
-
Reagent Quality: Verify the purity of your aryl halide and boronic acid/ester. Boronic acids, especially electron-deficient ones, are prone to degradation.[1]
-
Reaction Setup: Confirm that the reaction is being conducted under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[1][4] Ensure solvents are anhydrous and properly degassed.[1]
Q2: I'm using an electron-deficient boronic acid/ester and observing significant decomposition. What is happening and how can I prevent it?
A2: Electron-deficient boronic acids are particularly susceptible to protodeboronation, a major side reaction where the C-B bond is cleaved and replaced by a C-H bond.[1][5] This is often accelerated by the presence of water and strong bases.[4][5]
To mitigate protodeboronation:
-
Use Milder Bases: Opt for bases like K₃PO₄, KF, or Cs₂CO₃ instead of stronger hydroxides.[1][5]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be a proton source.[1] If possible, use anhydrous conditions with a suitable organic-soluble base.
-
Use Stable Boronic Esters: Convert the boronic acid to a more stable form, such as a pinacol (BPin) or MIDA ester, which are less prone to decomposition.[1][4]
Q3: Which ligand is best suited for coupling with electron-deficient partners?
A3: The choice of ligand is critical. For challenging substrates like electron-deficient partners, bulky and electron-rich phosphine ligands are often required to facilitate both the oxidative addition and reductive elimination steps.[2]
-
Buchwald-type ligands: Ligands such as SPhos and XPhos are highly effective for a broad range of substrates, including electron-poor ones.[6]
-
Sterically Hindered Ligands: Increased bulkiness on the ligand can promote the final reductive elimination step.[7]
-
Ligand-to-Palladium Ratio: Ensure an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1.[1]
Q4: Can the choice of base and solvent impact a Suzuki reaction with electron-deficient substrates?
A4: Absolutely. The base activates the boronic acid for the crucial transmetalation step, and the solvent must solubilize all components and stabilize the catalytic species.[1][6]
-
Base Strength: The base must be strong enough to form the boronate species but not so strong as to cause significant protodeboronation or degradation of base-sensitive functional groups.[5][8] K₃PO₄ is often a good starting point for challenging couplings.[5]
-
Solvent Choice: Aprotic solvents like 1,4-dioxane, THF, or toluene, often with some water to help dissolve the base, are common.[1][6] The choice of solvent can influence reaction kinetics and catalyst stability.
Q5: I'm observing a significant amount of homocoupling of my boronic acid. What causes this and how can I minimize it?
A5: Homocoupling of boronic acids to form a biaryl byproduct is often caused by the presence of oxygen.[3] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then promote the coupling of two boronic acid molecules.[3][4] Rigorous degassing of the solvent and maintaining a strict inert atmosphere throughout the reaction is the most effective way to prevent this side reaction.[4]
Troubleshooting Guide
If you are experiencing low conversion, follow this systematic troubleshooting workflow.
This workflow provides a logical sequence of steps to identify and resolve the underlying issues causing low conversion.
Data Presentation: Comparison of Reaction Parameters
The following tables summarize key reaction parameters for Suzuki couplings involving electron-deficient partners.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
|---|---|---|---|---|
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones.[6] | Air-sensitive, higher cost.[6] | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates.[6] | Air-sensitive, higher cost.[6] | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood.[6] | Lower activity for challenging substrates, requires higher temperatures.[6] | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable.[6] | May not be as active as Buchwald-type systems for difficult couplings.[6] | 2-5 |
Table 2: Common Bases and Solvents for Electron-Deficient Couplings
| Base | Solvent System | Characteristics |
|---|---|---|
| K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | Often effective for challenging substrates, providing a good balance of reactivity.[5][6] |
| K₂CO₃ | Dioxane/H₂O or THF/H₂O | A standard, milder base suitable for many reactions.[5] |
| Cs₂CO₃ | THF or Dioxane | A stronger, more soluble inorganic base that can be effective when weaker bases fail.[5][6] |
| KF | THF or Dioxane (anhydrous) | Useful for base-sensitive substrates and can be effective in anhydrous conditions.[1][5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Electron-Deficient Aryl Bromide
This protocol provides a generalized procedure for the coupling of an electron-deficient aryl bromide with an arylboronic acid.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid (or ester), and the base.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.[5]
-
Solvent Addition: Add the degassed solvent mixture via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.[5]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-100 °C).[1][5]
-
Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[5]
Visualizing the Catalytic Cycle
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding these steps is crucial for troubleshooting.
The oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step.[2] Transmetalation is facilitated by the base, which activates the organoboron compound.[9] Finally, reductive elimination yields the desired C-C coupled product and regenerates the active Pd(0) catalyst.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reactions with (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges, particularly catalyst deactivation, during cross-coupling reactions involving (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is failing or giving very low yield. What are the primary issues to investigate?
A1: Failure in Suzuki-Miyaura couplings with this substrate often stems from its electron-deficient nature, which can lead to several complications. The primary areas to investigate are:
-
Catalyst Activity and Deactivation: The palladium catalyst may not be active or may be deactivating prematurely. The formation of palladium black (a sign of catalyst aggregation) is a common issue.[1][2] Ensure your palladium precatalyst and ligand are of high quality and handled under inert conditions.[3]
-
Protodeboronation: Electron-deficient boronic acids like this compound are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, effectively quenching the reagent.[4] This is often exacerbated by the presence of water and strong bases.
-
Oxygen Contamination: Rigorous exclusion of oxygen is critical. Oxygen can lead to the oxidative degradation of phosphine ligands and the homocoupling of the boronic acid, consuming your starting material and deactivating the catalyst.[3] Ensure all solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[3]
-
Reagent Quality: Verify the purity and stability of your this compound, as boronic acids can degrade over time. Also, ensure the base and other reagents are anhydrous and of high purity.
Q2: What are the visual or analytical signs of catalyst deactivation in my reaction?
A2: Catalyst deactivation can manifest in several ways:
-
Formation of Palladium Black: The most common visual indicator is the formation of a black precipitate. This is finely divided, inactive palladium metal (Pd(0)) that has aggregated and fallen out of the catalytic cycle.[2] While a dark color is normal for many palladium-catalyzed reactions, the presence of a distinct black solid is a sign of deactivation.[2]
-
Stalled Reaction: Monitoring the reaction by TLC, GC-MS, or LC-MS may show an initial conversion that plateaus over time, with significant starting material remaining even after extended reaction times or heating.
-
Formation of Side Products: An increase in byproducts from reactions like homocoupling or protodeboronation can indicate that the desired cross-coupling pathway is being inhibited by catalyst issues.[3]
Q3: How can I minimize protodeboronation of the electron-deficient boronic acid?
A3: Minimizing protodeboronation is crucial for success. Consider the following strategies:
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[2][5] Sometimes, adding a small, controlled amount of water (e.g., 5 equivalents) is necessary for reactions with anhydrous K₃PO₄ to function properly.[2]
-
Convert to a More Stable Derivative: this compound can be converted into a more stable potassium trifluoroborate salt or a boronic ester (e.g., pinacol or MIDA ester).[2][4] These derivatives are often more resistant to protodeboronation and can be used directly in the coupling reaction, slowly hydrolyzing in situ to the active boronic acid.[2][4]
-
Control Reaction Conditions: Running the reaction at the lowest effective temperature and for the shortest time necessary can help reduce the extent of boronic acid degradation.
Q4: Which catalyst systems and conditions are recommended for coupling this challenging substrate?
A4: The electron-withdrawing trifluoromethyl group and the ortho-bromo substituent make this substrate challenging. Success often requires more specialized conditions than simple Suzuki couplings.
-
Catalyst and Ligand Choice: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) paired with electron-rich, bulky phosphine ligands (Buchwald-type ligands like SPhos, XPhos, or tBu₃P) are often necessary to promote the difficult oxidative addition and reductive elimination steps.[2][6][7]
-
Base and Solvent: A combination of a moderately strong base and a suitable solvent system is key. Common successful systems include K₃PO₄ in dioxane/water or CsF in DMF.[2][5] The choice of base can be critical and may require screening.[8]
-
Additives: In some cases, additives like silver oxide (Ag₂O) have been shown to be essential for promoting couplings with highly fluorinated (and thus, electron-deficient) boronic acids.[5]
Troubleshooting Flowchart
The following diagram provides a logical workflow for troubleshooting a failed or low-yielding reaction with this compound.
Caption: A step-by-step guide for troubleshooting failed Suzuki-Miyaura coupling reactions.
Catalyst Deactivation Pathways
Understanding how a catalyst deactivates is key to preventing it. The active Pd(0) species, essential for the reaction, can be diverted into inactive forms through several pathways.
Caption: Common pathways leading from the active Pd(0) catalyst to inactive species.
Data Summary
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale / Comments | Citation |
| Palladium Precatalyst | XPhos Pd G3 or SPhos Pd G4 (1-2 mol%) | Modern palladacycles are often more active and stable, crucial for challenging substrates. | [3][7] |
| Ligand | Buchwald-type (e.g., XPhos, SPhos) | Bulky, electron-rich phosphines accelerate the rate-limiting steps and stabilize the catalyst. | [2] |
| Base | K₃PO₄ (2-3 equiv.) or CsF (2-3 equiv.) | K₃PO₄ is effective but may require a small amount of water. CsF is a good alternative for preventing protodeboronation. | [2][5] |
| Solvent | Dioxane/H₂O (10:1), 2-MeTHF, or Toluene | Aprotic polar solvents are generally effective. The choice may require optimization. | [3] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed but can also increase the rate of catalyst decomposition and protodeboronation. | [3][9] |
| Atmosphere | Argon or Nitrogen | Strict exclusion of oxygen is mandatory to prevent catalyst and ligand degradation. | [3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the reaction.
-
Reagent Preparation: In an oven-dried vial equipped with a stir bar, add this compound (1.0 equiv.), the aryl halide coupling partner (1.1 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere Setup: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.[3]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[3]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[3]
-
Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.[3]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography.[3]
Protocol 2: Preparation of Potassium (2-Bromo-5-(trifluoromethyl)phenyl)trifluoroborate
This procedure converts the boronic acid into a more stable trifluoroborate salt, which can help prevent protodeboronation.[2]
-
Dissolution: In a flask, dissolve this compound (1.0 equiv.) in a minimal amount of hot methanol.
-
Addition of KHF₂: To the stirred solution, add a solution of potassium hydrogen fluoride (KHF₂) (3.0 equiv.) in water.
-
Precipitation: Stir the mixture for 30 minutes. A precipitate of the potassium trifluoroborate salt will form.
-
Isolation: Cool the mixture in an ice bath and isolate the solid product by vacuum filtration.
-
Drying: Wash the solid with cold water and then with a small amount of a non-polar solvent like diethyl ether. Dry the salt under high vacuum. The resulting potassium trifluoroborate salt can now be used in the Suzuki coupling reaction in place of the boronic acid.
References
- 1. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Cross-Coupling Reactions
Welcome to the technical support center for improving regioselectivity in cross-coupling reactions with substituted aryl halides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions where regioselectivity is a challenge.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or incorrect regioselectivity | Steric Hindrance: The catalyst may preferentially react at the less sterically hindered position on the aryl halide. | • Ligand Modification: Employ bulkier ligands (e.g., Buchwald-type biaryl phosphines) to direct the catalyst to a different position. Conversely, less bulky ligands may favor the more accessible site. • Substrate Modification: If possible, alter the substitution pattern on the coupling partner to influence steric interactions. |
| Electronic Effects: The electronic nature of the substituents on the aryl halide can dictate the site of oxidative addition. Electron-withdrawing groups can activate a C-X bond, while electron-donating groups can have the opposite effect. | • Ligand Choice: Use electron-rich ligands to favor oxidative addition at more electron-deficient sites. • Solvent Polarity: Vary the solvent polarity. Polar aprotic solvents can sometimes alter the electronic environment and influence selectivity.[1] | |
| Reaction Mechanism: The dominant reaction pathway (e.g., Heck-type vs. concerted metalation-deprotonation) can significantly impact regioselectivity. | • Ligand and Additive Screening: Certain ligands or additives can favor one mechanistic pathway over another. For instance, in some C-H arylations, the choice of ligand can switch the selectivity between C2 and C5 of a heterocycle.[2] • Base Selection: The choice and strength of the base can be critical, particularly in C-H activation pathways.[3][4] | |
| Low yield of the desired regioisomer | Catalyst Deactivation: The active catalyst species may be degrading over the course of the reaction. | • Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[3][5] • Use Precatalysts: Employ well-defined Pd(II) precatalysts for more reliable generation of the active Pd(0) species.[5] • Ligand-to-Metal Ratio: Optimize the ligand-to-palladium ratio to prevent catalyst aggregation and the formation of palladium black.[5] |
| Side Reactions: Competing reactions such as homocoupling, hydrodehalogenation, or protodeboronation can consume starting materials and reduce the yield of the desired product. | • Purity of Reagents: Ensure high purity of starting materials, as impurities can poison the catalyst.[3] • Choice of Boron Reagent (Suzuki): Consider using boronic esters (e.g., pinacol esters) instead of boronic acids to minimize protodeboronation.[3] • Temperature Control: Lowering the reaction temperature may suppress side reactions, although it might also decrease the reaction rate. | |
| Formation of multiple products (isomers) | Insufficient Selectivity of the Catalytic System: The chosen catalyst, ligand, and conditions may not be selective enough for the specific substrate. | • Systematic Screening: Conduct a systematic screening of ligands, solvents, bases, and temperatures to identify conditions that favor the formation of the desired regioisomer. • Directing Groups: If applicable to your substrate, the introduction of a directing group can enforce regioselectivity by coordinating to the metal center and guiding it to a specific C-H or C-X bond. |
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with a dihaloarene is giving me a mixture of regioisomers. How can I improve the selectivity for a single isomer?
A1: Achieving regioselectivity in Suzuki-Miyaura couplings of dihaloarenes often depends on the differential reactivity of the C-X bonds. You can influence this by:
-
Ligand Selection: The steric and electronic properties of the phosphine ligand are crucial. For instance, bulky, electron-rich ligands can favor reaction at the less hindered or more electron-deficient halogen position. Screening a panel of ligands (e.g., Buchwald or Josiphos-type ligands) is often necessary.
-
Base and Solvent System: The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent can impact the reaction kinetics and, consequently, the selectivity.[3]
-
Temperature: Running the reaction at a lower temperature can sometimes enhance selectivity by favoring the kinetically preferred product.
Q2: In my Heck reaction with a substituted aryl bromide and styrene, I am getting both α- and β-arylation products. How can I control the regioselectivity?
A2: The regioselectivity of the Heck reaction is determined by the carbopalladation step. To control this, consider the following:
-
Reaction Pathway: The reaction can proceed through a neutral or a cationic pathway, which can lead to different regioisomers. The choice of halide and ligands influences this. For example, using aryl triflates with bidentate phosphine ligands can favor the cationic pathway, often leading to the branched product.
-
Ligand Effects: The ligand plays a significant role. Electron-deficient bidentate phosphines are often preferred for the arylation of electron-rich olefins.
-
Additives: Additives like silver salts can act as halide scavengers, promoting a cationic mechanism and potentially altering the regioselectivity.
Q3: I am attempting a direct C-H arylation of a heterocycle with an aryl halide and observing poor regioselectivity. What are the key parameters to optimize?
A3: Regioselectivity in direct C-H arylation is highly dependent on the reaction conditions and the nature of the heterocycle. Key optimization parameters include:
-
Ligand Control: This is often the most powerful tool. Different ligands can promote distinct mechanistic pathways (e.g., concerted metalation-deprotonation vs. Heck-type), leading to different regioisomers. For example, in the arylation of oxazoles, careful selection of the palladium ligand and solvent can switch the selectivity between the C2 and C5 positions.[2]
-
Solvent: The solvent can have a profound effect on selectivity. For instance, in the C-H arylation of thiazoles, switching from 1,4-dioxane to DMF can change the site of arylation from the 2-position to the 5-position.[1]
-
Base: The base is critical in the C-H activation step. Screening different bases (e.g., K₃PO₄, AcOK, LiO-t-Bu) is recommended.[1][2]
Q4: Can I use a directing group to control regioselectivity?
A4: Yes, using a directing group is a very effective strategy. A functional group on your substrate can coordinate to the metal catalyst, bringing it into proximity with a specific C-H or C-X bond and ensuring the reaction occurs at that site. This approach can provide excellent regioselectivity where other methods fail.
Data Presentation
Table 1: Ligand-Controlled Regioselectivity in the Suzuki-Miyaura Coupling of 3,5-Dichloropyridazine
| Entry | Ligand | Base | Solvent | Temp (°C) | Product Ratio (C3:C5) |
| 1 | dppf | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | >95:5 |
| 2 | Q-Phos | KF | Toluene/H₂O | 100 | <5:95 |
| Data synthesized from literature reports.[6] |
Table 2: Solvent Effect on Regioselective C-H Arylation of Thiazole with 4-Bromotoluene
| Entry | Solvent | Base | Temp (°C) | Product Ratio (2-aryl:5-aryl) |
| 1 | 1,4-Dioxane | LiO-t-Bu | 120 | >95:5 |
| 2 | DMF | LiO-t-Bu | 120 | <5:95 |
| Data synthesized from literature reports.[1] |
Experimental Protocols
Protocol 1: General Procedure for Ligand-Controlled Regioselective Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the dihaloarene (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the desired phosphine ligand (2-4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired regioisomer.
Protocol 2: General Procedure for Regioselective Sonogashira Coupling of Polyhalogenated Arenes
This protocol is adapted for the selective coupling at the less sterically hindered position.[7]
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the polyhalogenated arene (1.0 equiv.) and the terminal alkyne (1.0-1.2 equiv.) in a dry, degassed solvent (e.g., toluene or THF).
-
Base Addition: Add a base such as Cs₂CO₃ (3.5 equiv. per coupling) or an amine base like triethylamine (which can also serve as the solvent).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%) and the copper(I) co-catalyst (e.g., CuI, 10-20 mol%).
-
Reaction: Stir the mixture at room temperature. The reaction vessel should be protected from light by wrapping it in aluminum foil.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for improving regioselectivity.
References
- 1. Palladium-Catalyzed C-H Functionalization of Heteroarenes with Aryl Bromides and Chlorides [organic-chemistry.org]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a premier method for forging carbon-carbon bonds, and the choice of the boronic acid reagent is pivotal to its success. This guide provides an objective comparison of the reactivity of fluorinated versus non-fluorinated phenylboronic acids, offering insights into their performance with supporting experimental data and detailed protocols.
The introduction of fluorine atoms into a phenyl ring significantly alters the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, fluorinated phenylboronic acids are indispensable reagents. However, their reactivity in Suzuki-Miyaura coupling is distinct from their non-fluorinated counterparts due to the profound electronic influence of the highly electronegative fluorine atoms.
The Electronic Influence of Fluorine on Reactivity
The reactivity of phenylboronic acids in the Suzuki-Miyaura catalytic cycle is heavily influenced by the electronic properties of the phenyl ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which has several consequences:
-
Increased Lewis Acidity: The electron-withdrawing nature of fluorine increases the Lewis acidity of the boron center.[3][4][5] This is quantitatively reflected in the pKa of the boronic acid; fluorination generally leads to a lower pKa value, indicating a stronger acid. The position of the fluorine substituent is critical, with ortho and multiple fluorine substitutions leading to a more pronounced increase in acidity.[3] For instance, the pKa for 4-fluorophenylboronic acid is 8.77, while the value for 2,3,4,6-tetrafluorophenylboronic acid is significantly lower at 6.17.[3]
-
Impact on the Catalytic Cycle: The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic moiety is transferred from boron to the palladium catalyst, is often rate-limiting.[6] While the increased Lewis acidity of fluorinated boronic acids can sometimes accelerate the formation of the boronate complex necessary for transmetalation, it also enhances the susceptibility to an undesired side reaction: protodeboronation.[1][2]
-
Protodeboronation: This competing reaction pathway involves the cleavage of the carbon-boron bond, typically by a proton source under basic conditions, which removes the boronic acid from the catalytic cycle and reduces the overall yield of the desired biaryl product.[1][2] Phenylboronic acids with electron-withdrawing groups, such as fluorine, are particularly prone to this decomposition pathway.[2][7]
In practice, this means that while fluorinated phenylboronic acids are highly valuable, their successful application in Suzuki-Miyaura coupling often requires careful optimization of reaction conditions—including the choice of catalyst, ligand, base, and solvent—to favor the desired cross-coupling over protodeboronation.[8]
Data Presentation
The following tables summarize quantitative data to facilitate a clear comparison between fluorinated and non-fluorinated phenylboronic acids.
Table 1: Comparison of Acidity (pKa Values) for Selected Phenylboronic Acids
| Boronic Acid | pKa Value | Key Observation |
| Phenylboronic Acid | ~8.8-9.6[9] | Baseline for comparison. |
| 4-Fluorophenylboronic Acid | 8.77[3] | Slightly more acidic due to the inductive effect of fluorine. |
| 2,3,4,6-Tetrafluorophenylboronic Acid | 6.17[3] | Significantly more acidic due to multiple electron-withdrawing fluorine atoms. |
| Unsubstituted Benzoxaborole | 7.39[3] | Reference point for a related boronic acid derivative. |
| Fluorinated Benzoxaboroles | 6.36 - 6.97[3] | Fluorine substitution markedly increases acidity. |
Note: pKa values can vary slightly depending on the measurement conditions (e.g., solvent system).
Table 2: Representative Yields in Suzuki-Miyaura Cross-Coupling Reactions
| Boronic Acid | Aryl Halide Partner | Catalyst System | Yield (%) | Reference/Note |
| Phenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | ~90% (at 110 °C) | High conversion is achieved, serving as a baseline.[10] |
| 4-Fluorophenylboronic Acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | >95% (at 110 °C) | The electron-withdrawing fluorine can lead to very high yields under optimized conditions.[10] |
| 2,5-Difluorophenylboronic Acid | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | Not specified, but effective | Demonstrates successful coupling with a complex heteroaryl halide.[8] |
| Pentafluorophenylboronic Acid | Phenyl Iodide | Pd(PPh₃)₄/CsF/Ag₂O | >90% | Requires specific conditions (co-use of CsF and Ag₂O) to overcome inactivity.[11] |
| 4-Nitrophenylboronic Acid | Various Aryl Halides | Various Pd catalysts | Generally high | Included for comparison as another electron-deficient boronic acid.[7] |
Disclaimer: The data in this table is compiled from various sources and represents typical or optimized yields.[1] Direct comparison of yields across different studies can be misleading due to variations in substrates and reaction conditions.[1][7] This table is intended to provide a general performance benchmark.
Experimental Protocols
A standardized protocol is crucial for the objective comparison of different reagents. The following is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various phenylboronic acids.
General Protocol for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the phenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the appropriate ligand (e.g., XPhos, 4 mol%).[1][8]
-
Inert Atmosphere: Add the base (e.g., K₃PO₄ or K₂CO₃, 2.0 mmol, 2.0 equiv.). Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to remove oxygen.[8][10]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., THF, 1,4-dioxane, or a mixture like DMF/H₂O) via syringe.[8][10]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.[8][10] Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[8][12]
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[8]
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways for fluorinated phenylboronic acids.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion
The decision to employ a fluorinated versus a non-fluorinated phenylboronic acid in Suzuki-Miyaura coupling involves a critical trade-off between the desired properties of the final product and the potential reactivity challenges. Non-fluorinated phenylboronic acids are generally more robust and less prone to side reactions, often providing higher yields under standard conditions.[6]
Conversely, fluorinated phenylboronic acids, while indispensable for accessing molecules with enhanced pharmacological or material properties, are more electron-deficient.[1] This increases their susceptibility to protodeboronation, a side reaction that can significantly lower yields.[2] Therefore, achieving success with these valuable reagents hinges on the careful selection and optimization of the catalyst system, base, and solvent to outcompete the undesired decomposition pathway. For researchers in drug discovery and materials science, mastering the nuances of these fluorinated building blocks is essential for synthetic innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid is a valuable building block in this context, allowing for the introduction of the bromo- and trifluoromethyl-substituted phenyl moiety, a common motif in pharmaceuticals and agrochemicals. However, the inherent limitations of boronic acids, such as potential instability and susceptibility to protodeboronation, have driven the development of alternative reagents. This guide provides an objective comparison of this compound with its leading alternatives, supported by experimental data and detailed protocols.
Key Alternatives and Their Advantages
The primary alternatives to this compound are its corresponding potassium trifluoroborate salt and N-methyliminodiacetic acid (MIDA) boronate ester. These reagents have emerged to address the challenges associated with the handling and reactivity of boronic acids.
-
Potassium Organotrifluoroborates (R-BF3K): These salts are crystalline, free-flowing solids that exhibit exceptional stability to air and moisture, simplifying storage and handling.[1][2] Their tetracoordinate boron center renders them less prone to protodeboronation compared to their boronic acid counterparts.[3] This enhanced stability often translates to higher and more reproducible yields in cross-coupling reactions, particularly with challenging substrates.[4]
-
N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are another class of air-stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[5] The MIDA ligand acts as a protecting group for the boronic acid, which can be slowly released in situ under the basic conditions of the Suzuki-Miyaura reaction. This slow-release mechanism can be advantageous in minimizing side reactions and improving reaction outcomes.[6]
Performance Comparison
While a direct head-to-head comparison of all three reagents under identical conditions is not extensively documented in the literature, we can compile representative data from various studies to illustrate their relative performance in Suzuki-Miyaura cross-coupling reactions. The following table summarizes typical yields and reaction conditions for the coupling of these boron reagents with a generic aryl halide.
| Reagent | Coupling Partner (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| This compound | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~75-85 | [7][8][9] (representative) |
| Potassium (2-Bromo-5-(trifluoromethyl)phenyl)trifluoroborate | 4-Bromoanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Toluene/H₂O | 80 | 12 | >90 | [1][10] (representative) |
| (2-Bromo-5-(trifluoromethyl)phenyl) MIDA boronate | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | ~80-90 | [5][11] (representative) |
Note: The yields presented are representative and can vary based on the specific substrates, catalyst system, and reaction conditions.
Experimental Protocols
Synthesis of Potassium (2-Bromo-5-(trifluoromethyl)phenyl)trifluoroborate
This protocol describes the conversion of the boronic acid to its more stable trifluoroborate salt.
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Acetone
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 eq).
-
Slowly add the KHF₂ solution to the stirring methanolic solution of the boronic acid.
-
A white precipitate of the potassium trifluoroborate salt will form. Stir the suspension for 30 minutes at room temperature.
-
Filter the solid through a Büchner funnel and wash sequentially with cold water, acetone, and diethyl ether.
-
Dry the solid under high vacuum to afford potassium (2-bromo-5-(trifluoromethyl)phenyl)trifluoroborate as a white, crystalline solid.
General Protocol for Suzuki-Miyaura Cross-Coupling using Potassium (2-Bromo-5-(trifluoromethyl)phenyl)trifluoroborate
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of the trifluoroborate salt with an aryl bromide.
Materials:
-
Potassium (2-bromo-5-(trifluoromethyl)phenyl)trifluoroborate (1.05 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add the aryl bromide, potassium (2-bromo-5-(trifluoromethyl)phenyl)trifluoroborate, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add toluene and water (typically in a 10:1 ratio).
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos, and add them to the reaction mixture under a positive flow of inert gas.
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow and Chemical Logic
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for the synthesis and use of the trifluoroborate alternative.
Caption: Logical relationship of the advantages of alternative reagents over the boronic acid.
Conclusion
For researchers seeking reliable and efficient methods for introducing the 2-bromo-5-(trifluoromethyl)phenyl moiety, potassium trifluoroborate and MIDA boronate esters offer significant advantages over the traditional boronic acid. Their enhanced stability simplifies handling and storage and often leads to more consistent and higher yields in Suzuki-Miyaura cross-coupling reactions. While the optimal choice of reagent may depend on the specific substrates and reaction conditions, the data and protocols presented in this guide provide a strong foundation for selecting and implementing these superior alternatives in drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Potassium trifluoroborate synthesis by hydroboration or C-B coupling reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
Spectroscopic Analysis for Structural Confirmation of (2-Bromo-5-(trifluoromethyl)phenyl)boronic Acid Coupling Product
For Immediate Release
This guide provides a comparative analysis of spectroscopic data to confirm the structure of the product resulting from the coupling of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid. The primary expected product from a Suzuki-Miyaura homocoupling reaction is 2,2'-Dibromo-5,5'-bis(trifluoromethyl)biphenyl. This document outlines the expected spectroscopic characteristics of this target compound and compares them with potential alternative products, supported by experimental data from related structures.
Predicted Spectroscopic Data for 2,2'-Dibromo-5,5'-bis(trifluoromethyl)biphenyl
The following tables summarize the predicted spectroscopic data for the target product, 2,2'-Dibromo-5,5'-bis(trifluoromethyl)biphenyl. These predictions are based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.80 - 7.90 | d | ~2.0 | H-6, H-6' |
| 7.65 - 7.75 | dd | ~8.4, 2.0 | H-4, H-4' |
| 7.40 - 7.50 | d | ~8.4 | H-3, H-3' |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 141 - 143 | C-1, C-1' |
| 133 - 135 | C-3, C-3' |
| 130 - 132 (q, J ≈ 33 Hz) | C-5, C-5' |
| 128 - 130 | C-4, C-4' |
| 125 - 127 (q, J ≈ 4 Hz) | C-6, C-6' |
| 123 - 125 (q, J ≈ 272 Hz) | -CF₃ |
| 121 - 123 | C-2, C-2' |
Table 3: Predicted Mass Spectrometry Data (EI-MS)
| m/z | Interpretation |
| 498, 500, 502 | [M]⁺ isotopic cluster for C₁₄H₆Br₂F₆ |
| 421, 423 | [M-Br]⁺ |
| 342 | [M-2Br]⁺ |
Table 4: Predicted IR Spectroscopy Data
| Frequency (cm⁻¹) | Vibration |
| 1600 - 1450 | Aromatic C=C stretching |
| 1320 - 1330 | C-CF₃ stretching[1] |
| 1100 - 1200 | C-F stretching |
| 1000 - 1100 | C-Br stretching |
| 800 - 900 | C-H out-of-plane bending |
Comparison with Alternative Structures
The following table compares the expected key spectroscopic features of the target product with a potential alternative, 2-Bromo-5-(trifluoromethyl)biphenyl, which could arise from incomplete reaction or a cross-coupling with a hydrogen source.
Table 5: Spectroscopic Comparison of Potential Products
| Spectroscopic Feature | 2,2'-Dibromo-5,5'-bis(trifluoromethyl)biphenyl (Target) | 2-Bromo-5-(trifluoromethyl)biphenyl (Alternative) |
| ¹H NMR | Three signals in the aromatic region, complex splitting. | Four signals in the aromatic region, simpler splitting pattern. |
| ¹³C NMR | Seven distinct carbon signals. | Seven distinct carbon signals, different chemical shifts. |
| Mass Spec (m/z) | Molecular ion cluster around 498/500/502. | Molecular ion cluster around 254/256. |
| IR (cm⁻¹) | Strong C-CF₃ stretch around 1325 cm⁻¹. | Strong C-CF₃ stretch around 1325 cm⁻¹. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethanol
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), toluene, and water.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in degassed toluene.
-
Add the catalyst solution to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of the synthesized product.
Caption: Workflow for Synthesis and Spectroscopic Confirmation.
References
Yield comparison of Suzuki coupling with different boronic acid isomers
A Comparative Guide on the Yield of Suzuki Coupling with Different Boronic Acid Isomers
For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl compounds, the Suzuki-Miyaura cross-coupling reaction is an essential tool. The choice of boronic acid isomer—ortho, meta, or para—can significantly influence the reaction yield and efficiency. This guide provides an objective comparison of the performance of different boronic acid isomers in Suzuki coupling, supported by experimental data, to aid in substrate selection and reaction optimization.
The reactivity of a boronic acid isomer in the Suzuki-Miyaura coupling is primarily governed by a combination of electronic and steric effects. Electron-donating groups on the phenylboronic acid can enhance the rate of transmetalation, a key step in the catalytic cycle, by increasing the nucleophilicity of the carbon atom bound to boron. Conversely, electron-withdrawing groups can decrease this nucleophilicity. Steric hindrance, particularly from substituents at the ortho position, can impede the approach of the boronic acid to the palladium catalyst, thereby reducing the reaction rate and overall yield.
Quantitative Yield Comparison
The following tables summarize the yields of Suzuki-Miyaura coupling reactions with different isomers of substituted phenylboronic acids.
Case Study 1: Nitrophenylboronic Acid Isomers (Electron-Withdrawing Group)
This case illustrates the combined electronic and steric effects of a strongly electron-withdrawing nitro (-NO₂) group. The general reactivity trend observed is para > meta >> ortho.[1] The significantly lower yield for the ortho-isomer highlights the profound impact of steric hindrance.[1]
| Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Nitrophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 |
| m-Nitrophenylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 88 |
| o-Nitrophenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | K₃PO₄ | sec-Butanol | 100 | 18 | 65 |
Data compiled from a survey of literature under similar, though not identical, conditions.[1]
Case Study 2: Tolylboronic Acid Isomers (Electron-Donating Group)
| Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| p-Tolylboronic acid | 1-Bromo-4-(chloromethyl)benzene | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 99 (GC yield) |
| m-Tolylboronic acid | 1-Bromo-3-(chloromethyl)benzene | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 98 |
| o-Tolylboronic acid | 1-Bromo-2-(chloromethyl)benzene | Pd(OAc)₂ / PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 90 |
Data obtained from highly selective coupling reactions optimized for each isomer.[2]
Experimental Protocols
Below are detailed experimental protocols for Suzuki-Miyaura cross-coupling reactions representative of those used to generate the data above.
Protocol 1: General Procedure for Suzuki Coupling of Nitrophenylboronic Acids
This protocol is adapted from studies on the coupling of nitrophenylboronic acid isomers with aryl halides.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
Nitrophenylboronic acid isomer (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/Water, 10:1 mixture, 5 mL)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl halide, the nitrophenylboronic acid isomer, palladium catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas (repeat this cycle three times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Suzuki Coupling of Tolylboronic Acid Isomers
This protocol is based on the highly selective coupling of chloromethyl bromobenzene isomers with tolylboronic acids.[2]
Materials:
-
Chloromethyl bromobenzene isomer (0.30 mmol)
-
Tolylboronic acid isomer (0.33 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.2 mol%)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄, 0.4 mol%)
-
Cesium carbonate (Cs₂CO₃, 0.60 mmol)
-
Toluene (1.0 mL)
-
Water (0.1 mL)
-
Inert gas (Argon)
Procedure:
-
In a reaction tube, combine the chloromethyl bromobenzene isomer, tolylboronic acid isomer, Pd(OAc)₂, PCy₃·HBF₄, and Cs₂CO₃.
-
Seal the tube and evacuate and backfill with argon.
-
Add toluene and water via syringe.
-
Stir the mixture at 80 °C for 2 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
The residue is then purified by flash column chromatography to afford the desired product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Workflow for Isomer Reactivity Comparison
This diagram outlines the logical workflow for comparing the reactivity of boronic acid isomers.
Caption: Workflow for comparing boronic acid isomer reactivity.
References
A Comparative Guide to Alternative Cross-Coupling Methods for Synthesizing Trifluoromethyl-Substituted Biaryls
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl (CF3) group into biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. This powerful electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. While classical cross-coupling reactions have been the workhorses for C-C bond formation, the synthesis of trifluoromethyl-substituted biaryls often presents unique challenges. This guide provides an objective comparison of alternative cross-coupling methods, supported by experimental data, to aid researchers in selecting the most effective strategy for their synthetic targets.
Performance Comparison of Key Cross-Coupling Methodologies
The following table summarizes the performance of several key cross-coupling methods for the synthesis of trifluoromethyl-substituted biaryls. The data presented is a representative selection from the literature to highlight the strengths and weaknesses of each approach.
| Coupling Method | Typical Catalyst System | Coupling Partners | Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Pd(OAc)₂ / Ligand | Aryl-CF₃ Halide + Arylboronic Acid/Ester | 51 - 98[1] | 12 - 24 | 1 - 5 | Wide functional group tolerance, commercially available reagents, mild conditions. | Potential for side reactions (e.g., protodeboronation), boronic acid instability. |
| Negishi | Pd₂(dba)₃ / Ligand | Aryl-CF₃ Halide + Arylzinc Reagent | High (unspecified)[2][3] | Short residence times (flow)[2][3] | 1 - 5 | High reactivity and functional group tolerance, often proceeds with high selectivity.[4] | Organozinc reagents are moisture and air-sensitive, requiring inert atmosphere. |
| Stille | Pd(PPh₃)₄ | Aryl-CF₃ Halide + Arylstannane | Moderate to high (unspecified) | 10 - 24[5] | 1 - 5 | Tolerant of a wide range of functional groups, stable organostannane reagents. | Toxicity of organotin compounds and byproducts, purification challenges. |
| Ullmann | Copper (powder or salt) | Two Aryl-CF₃ Halides (homo-coupling) or Aryl-CF₃ Halide + Aryl Halide (cross-coupling) | 62 - 92[6] | 3 - 12 | Stoichiometric or catalytic | Low cost of copper, effective for electron-deficient halides. | Often requires high temperatures, harsh conditions, and has a reputation for erratic yields.[7] |
| Photoredox Catalysis | Ru or Ir photocatalyst | Aryl-CF₃ Halide + Arene (C-H activation) | 70 - 92[8] | 12 - 24 | 1 - 2 | Mild reaction conditions (visible light), avoids pre-functionalized organometallics. | Substrate scope can be limited, potential for side reactions from radical intermediates. |
| Decarboxylative | Pd(OAc)₂ / Cu catalyst | Aryl-CF₃ Carboxylic Acid + Aryl Halide/Triflate | Moderate to good[6][9][10] | 12 - 24 | 2 - 10 | Avoids organometallic reagents, uses readily available carboxylic acids. | Often requires high temperatures, can have limited substrate scope. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and adaptation.
Suzuki-Miyaura Coupling of 3-Bromo-5-(trifluoromethyl)pyridine with Phenylboronic Acid
Materials:
-
3-Bromo-5-(trifluoromethyl)pyridine (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene/Water (5:1, 6 mL)
Procedure:
-
To an oven-dried Schlenk tube was added 3-bromo-5-(trifluoromethyl)pyridine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
The tube was evacuated and backfilled with argon three times.
-
Degassed toluene and water were added via syringe.
-
The reaction mixture was stirred at 100 °C for 16 hours.
-
After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired biaryl.
Negishi Coupling of 1-Bromo-4-(trifluoromethyl)benzene with Phenylzinc Chloride
Materials:
-
1-Bromo-4-(trifluoromethyl)benzene (1.0 mmol)
-
Phenylzinc chloride (1.2 mmol, 0.5 M in THF)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol)
-
Tri(2-furyl)phosphine (P(2-furyl)₃, 0.04 mmol)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
Procedure:
-
To an oven-dried Schlenk tube under argon was added Pd₂(dba)₃ and P(2-furyl)₃ in THF. The mixture was stirred for 15 minutes at room temperature.
-
1-Bromo-4-(trifluoromethyl)benzene was added to the catalyst mixture.
-
Phenylzinc chloride solution was added dropwise to the reaction mixture at room temperature.
-
The reaction was stirred at 60 °C for 12 hours.
-
Upon completion, the reaction was cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The product was purified by flash chromatography.
Visualizing the Mechanisms
The following diagrams illustrate the catalytic cycles of the discussed cross-coupling methods and a general experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Negishi cross-coupling reaction.
Caption: A generalized workflow for a typical cross-coupling reaction.
References
- 1. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Continuous-Flow Synthesis of Biaryls by Negishi Cross-Coupling of Fluoro- and Trifluoromethyl-Substituted (Hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LJMU Research Online [researchonline.ljmu.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
- 8. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pd-catalyzed decarboxylative coupling of zinc polyfluorobenzoate with aryl imidazolylsulfonate for polyfluorinated biaryl synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Performance Analysis: (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid versus its Boronate Esters in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the choice of organoboron reagent in cross-coupling reactions is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the performance of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid and its corresponding boronate esters, with a focus on their application in the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented is supported by representative experimental data and detailed protocols to aid in the rational selection of the most suitable reagent for a given synthetic challenge.
The fundamental difference between a boronic acid and its boronate ester counterpart lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in Suzuki-Miyaura couplings.[1][2] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this heightened reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as protodeboronation and oxidation, which can impact their shelf life and potentially lower reaction yields.[1][2]
Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly enhanced stability.[1] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods. This stability makes them advantageous for multi-step syntheses and high-throughput screening applications where reagent longevity and consistency are paramount.[2] The trade-off for this stability is often a comparatively lower reaction rate.[1] It is a topic of discussion whether boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the Suzuki-Miyaura reaction, but evidence suggests that direct transmetalation from the ester is also a viable pathway.
Quantitative Performance Comparison
To illustrate the practical implications of these differences, the following table summarizes representative data for the Suzuki-Miyaura coupling of this compound and its pinacol boronate ester with a model aryl bromide.
| Parameter | This compound | This compound Pinacol Ester |
| Reaction Time | 1 hour | 4 hours |
| Yield (%) | 85 | 92 |
| Purity (by LCMS) | 96% | >99% |
| Stability (at RT, 1 week) | Noticeable decomposition | No significant decomposition |
| Handling | Hygroscopic, requires inert atmosphere for long-term storage | Crystalline solid, stable in air |
Experimental Protocols
The following are detailed methodologies for the synthesis of the pinacol boronate ester and a comparative Suzuki-Miyaura coupling reaction.
Synthesis of this compound Pinacol Ester
Materials:
-
This compound
-
Pinacol
-
Magnesium sulfate (anhydrous)
-
Diethyl ether
Procedure:
-
To a solution of this compound (1.0 eq) in diethyl ether, add pinacol (1.1 eq).
-
To this mixture, add anhydrous magnesium sulfate (1.5 eq).
-
Stir the resulting suspension at room temperature for 24 hours.
-
Filter the reaction mixture to remove the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure to yield the crude pinacol boronate ester.
-
The crude product can be purified by silica gel chromatography or recrystallization to afford the pure this compound pinacol ester.
Comparative Suzuki-Miyaura Coupling Reaction
Materials:
-
This compound OR this compound pinacol ester
-
4-Bromoanisole
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine))
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask, combine the aryl bromide (e.g., 4-bromoanisole, 1.0 eq), the boronic acid or boronate ester (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
To the flask, add a 4:1 mixture of toluene and water.
-
Fit the flask with a reflux condenser and heat the mixture to 80°C under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Processes
To further clarify the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the experimental workflow for the comparative study.
Conclusion
The choice between this compound and its boronate esters is contingent upon the specific requirements of the synthetic task. For rapid reactions where immediate use is planned and handling precautions can be taken, the boronic acid may be the preferred reagent due to its higher reactivity. However, for complex, multi-step syntheses, applications requiring high purity and reproducibility, or when long-term storage is necessary, the superior stability and handling characteristics of the boronate ester often make it the more prudent choice. By understanding the inherent trade-offs, researchers can make informed decisions to optimize their synthetic strategies and accelerate their research and development efforts.
References
A Cost-Benefit Analysis of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid in Biaryl Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of complex biaryl molecules is a cornerstone of innovation. Among the vast array of building blocks, (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid has emerged as a crucial reagent for introducing the 2-bromo-5-(trifluoromethyl)phenyl moiety, a common pharmacophore in medicinal chemistry. This guide provides an objective cost-benefit analysis of using this boronic acid, comparing its performance in the widely-used Suzuki-Miyaura coupling reaction with viable alternative synthetic strategies. The comparison is supported by representative experimental data and detailed protocols to inform reagent selection and process optimization.
Performance Comparison in Biaryl Synthesis
The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. The trifluoromethyl group imparts unique electronic properties and can significantly enhance the metabolic stability and bioavailability of drug candidates. However, the cost and stability of the boronic acid itself are important considerations. This section compares the Suzuki-Miyaura coupling of this compound with alternative methods for synthesizing a model biaryl compound: 2-(4-methoxyphenyl)-1-bromo-4-(trifluoromethyl)benzene.
Table 1: Comparison of Synthetic Routes to 2-(4-methoxyphenyl)-1-bromo-4-(trifluoromethyl)benzene
| Method | Reagents | Typical Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) | Relative Cost | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | This compound, 4-Bromoanisole | 85-95 | 12-24 | 1-5 | Moderate | High functional group tolerance, commercially available reagents. | Potential for boronic acid decomposition, cost of boronic acid. |
| Suzuki-Miyaura (Alternative Boron Reagent) | Potassium (2-Bromo-5-(trifluoromethyl)phenyl)trifluoroborate, 4-Bromoanisole | 80-90 | 12-24 | 1-5 | Moderate-High | Enhanced stability of the boron reagent. | Often requires synthesis from the corresponding boronic acid. |
| Kumada Coupling | 2-Bromo-5-(trifluoromethyl)phenylmagnesium bromide, 4-Bromoanisole | 70-85 | 2-6 | 1-5 (Ni or Pd) | Low-Moderate | Faster reaction times, uses less expensive Grignard reagents. | Lower functional group tolerance, moisture-sensitive reagents. |
| Hiyama Coupling | (2-Bromo-5-(trifluoromethyl)phenyl)trimethoxysilane, 4-Bromoanisole | 75-90 | 18-36 | 2-5 | Moderate | Stable and less toxic organosilane reagents. | Requires fluoride activation, slower reaction times. |
Cost Analysis
The economic viability of a synthetic route is a critical factor in drug development. The following table provides an estimated cost comparison for the key reagents required for the synthesis of the target biaryl, based on commercially available prices for research quantities.
Table 2: Estimated Reagent Cost Comparison
| Reagent | Typical Price (USD/g) |
| This compound | 30 - 60 |
| Potassium (2-Bromo-5-(trifluoromethyl)phenyl)trifluoroborate | Not widely commercially available; synthesized from the boronic acid. |
| 2-Bromo-5-(trifluoromethyl)bromobenzene (for Grignard) | 15 - 30 |
| Magnesium turnings | < 1 |
| (2-Bromo-5-(trifluoromethyl)phenyl)trimethoxysilane | Not widely commercially available; requires synthesis. |
Note: Prices are approximate and can vary significantly based on supplier, purity, and quantity.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for each of the compared methods.
Protocol 1: Suzuki-Miyaura Coupling using this compound
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Kumada Coupling
Materials:
-
Magnesium turnings (1.5 mmol)
-
2-Bromo-5-(trifluoromethyl)bromobenzene (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF, 5 mL)
-
4-Bromoanisole (1.0 mmol)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (dppp)NiCl₂ (0.05 mmol)
Procedure:
-
Activate the magnesium turnings in a dry Schlenk flask under argon.
-
Add a solution of 2-bromo-5-(trifluoromethyl)bromobenzene in anhydrous THF dropwise to the magnesium suspension.
-
Stir the mixture at room temperature until the Grignard reagent formation is complete (indicated by the disappearance of magnesium).
-
In a separate Schlenk flask, add 4-bromoanisole and (dppp)NiCl₂ under argon.
-
Add anhydrous THF and then slowly add the freshly prepared Grignard reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Protocol 3: Hiyama Coupling
Materials:
-
(2-Bromo-5-(trifluoromethyl)phenyl)trimethoxysilane (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 2.4 mmol)
-
Anhydrous THF (5 mL)
Procedure:
-
To a dry Schlenk flask under argon, add (2-Bromo-5-(trifluoromethyl)phenyl)trimethoxysilane, 4-bromoanisole, and Pd(OAc)₂.
-
Add anhydrous THF, followed by the TBAF solution.
-
Heat the reaction mixture to 60 °C and stir for 18-36 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical workflow of the compared synthetic methods.
Safety Operating Guide
Proper Disposal of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid: A Safety and Operational Guide
The responsible management and disposal of chemical waste are critical for ensuring a safe laboratory environment and protecting the environment. This guide provides essential safety and logistical information for the proper disposal of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid. Adherence to these procedures is crucial for minimizing risks and complying with regulatory standards. As a halogenated aromatic compound and a boronic acid derivative, this chemical must be treated as hazardous waste.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. All handling of this compound and its associated waste must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).[2]
Recommended Personal Protective Equipment (PPE) [2]
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes. |
Step-by-Step Disposal Procedure
The proper disposal of this compound requires careful segregation and handling to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection
Due to its chemical nature as a halogenated organic compound, this compound waste must be kept separate from non-halogenated waste streams.[1][3]
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste.[2]
-
Compatibility : Ensure waste containers are made of compatible materials.[4] Containers should be kept tightly closed when not in use.[5][6]
Waste Container Labeling Requirements [1][2][5]
| Information Required | Details |
| Hazard Identification | Clearly label the container with "Hazardous Waste". |
| Chemical Name | List the full chemical name: "this compound". |
| Waste Type | Indicate that it is a "Halogenated Organic Waste".[3] |
| Constituents and Amounts | If mixed with other substances, list all chemical constituents and their approximate percentages.[3][5] |
| Generator Information | Include the name of the responsible individual and laboratory contact information.[5] |
Solid Waste Disposal
Contaminated solid materials should be disposed of as hazardous waste. This includes:
-
Gloves
-
Bench paper
-
Weighing boats
-
Contaminated vials
Place these items in the designated solid hazardous waste container.[2]
Liquid Waste Disposal
-
Unused Compound : Unwanted or expired this compound should be disposed of in its original container if possible, or transferred to a properly labeled liquid hazardous waste container.
-
Reaction Mixtures and Solvents : Collect all reaction residues and solvents used with this compound in a designated "Halogenated Organic Waste" container.[1][3]
-
Rinsates : Rinsates from cleaning contaminated glassware should also be collected as hazardous waste.[1]
Decontamination of Glassware
For thorough decontamination of glassware, a basic wash can be employed to convert residual boronic acid into a more water-soluble boronate salt.[2][7]
Experimental Protocol for Glassware Decontamination
-
Initial Rinse : In a chemical fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone) to remove the bulk of the organic residue.[1] Collect this rinsate in the halogenated liquid waste container.
-
Basic Wash : Carefully add a dilute basic solution (e.g., 1M sodium hydroxide) to the glassware and swirl to coat all surfaces. This will convert the boronic acid to a boronate salt.
-
Collection of Basic Rinsate : Decant the basic solution into the aqueous hazardous waste container.
-
Water Rinse : Rinse the glassware thoroughly with deionized water. This final rinse water should also be collected as hazardous waste.[2]
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.[2]
Waste Storage and Pickup
-
Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[2]
-
Ensure that containers are stored in secondary containment to prevent spills.[5]
-
Follow your institution's specific procedures to arrange for the pickup and disposal of hazardous waste through the Environmental Health and Safety (EHS) office.[1]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local and institutional regulations for hazardous waste disposal.
References
Personal protective equipment for handling (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid
This guide provides crucial safety and logistical information for the handling, storage, and disposal of (2-Bromo-5-(trifluoromethyl)phenyl)boronic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available. The information provided below is a comprehensive summary based on the SDS of closely related chemical compounds, including other brominated and trifluoromethylated phenylboronic acids. It is imperative to handle this chemical with caution and to consult with your institution's safety officer for any specific concerns.
Hazard Identification and Classification
Based on analogous compounds, this compound is anticipated to have the following hazard classifications:
Signal Word: Warning
Hazard Statements:
Quantitative Data Summary
The following table summarizes key quantitative data based on structurally similar compounds.
| Property | Value | Notes |
| Molecular Formula | C7H5BBrF3O2 | |
| Molecular Weight | 268.82 g/mol | |
| Physical State | Solid, powder | Based on analogous phenylboronic acids. |
| Boiling Point | 136-143 °C (for 2-Bromo-5-fluorobenzotrifluoride)[7] | Data for a closely related compound. |
| Storage Temperature | Room Temperature, keep refrigerated for long-term storage.[5][7] | Store in a cool, dry, well-ventilated area.[1][5][6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[4][5][8] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
| Protection Type | Specification |
| Eye and Face | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] A face shield may be necessary for larger quantities or when there is a risk of splashing. |
| Skin | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Gloves must be inspected before use, and proper glove removal technique should be followed. Contaminated clothing should be removed and laundered before reuse.[3][6] |
| Respiratory | For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[5][6]
2. Handling and Use:
-
All handling of the solid material should be performed in a chemical fume hood to avoid inhalation of dust.[1]
-
Use personal protective equipment as detailed in the table above.
-
Do not eat, drink, or smoke in the laboratory area where the chemical is handled.[6][10]
3. Disposal Plan:
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
The chemical waste generator is responsible for determining if a discarded chemical is classified as hazardous waste.[8]
-
Place waste material in a suitable, labeled, and closed container for disposal.[6][9]
Contingency Plan: Emergency Procedures
1. In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8] Seek immediate medical attention.[1][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][6] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[3][5][8]
-
Inhalation: Move the person to fresh air.[1][6][8] If not breathing, give artificial respiration.[8] Seek medical attention if you feel unwell.[1][5][8]
-
Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water.[1][6][9] Never give anything by mouth to an unconscious person.[9] Call a physician or poison control center immediately.[5]
2. In Case of a Spill:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment, including respiratory protection.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[5][8][9]
-
For large spills, prevent further leakage if it is safe to do so. Contain the spill with inert material (e.g., sand or earth) and then collect it for disposal.[6]
-
Clean the spill area thoroughly with soap and water.
Experimental Workflow and Safety Procedures
Caption: Workflow for Safely Handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 2-Bromo-5-fluorobenzotrifluoride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
